N-Ethyl-3-bromobenzylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUHSZJORZCOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238121 | |
| Record name | Benzenemethanamine, 3-bromo-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-91-6 | |
| Record name | Benzenemethanamine, 3-bromo-N-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-bromo-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the properties of N-Ethyl-3-bromobenzylamine?
An In-Depth Technical Guide to N-Ethyl-3-bromobenzylamine
Abstract
This compound is a substituted aromatic amine that serves as a versatile intermediate in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive secondary amine and an aryl bromide moiety, makes it a valuable building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, a validated synthetic protocol, and key safety considerations. The content herein is intended for researchers and professionals in the fields of chemical synthesis and drug development, offering field-proven insights into the handling and application of this compound.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is the foundation of reproducible science. This compound is known by several systematic and common names. Its fundamental identifiers are crucial for database searches and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 90389-91-6 | [1][2][3][4] |
| Molecular Formula | C₉H₁₂BrN | [1][2][5] |
| Molecular Weight | 214.10 g/mol | [1][3][5] |
| IUPAC Name | N-ethyl-1-(3-bromophenyl)methanamine | |
| Synonyms | (3-bromobenzyl)-ethyl-amine; N-(3-Bromobenzyl)ethanamine; 3-Bromo-N-ethylbenzylamine | [1][5] |
| SMILES | CCNCC1=CC=CC(Br)=C1 | [3][5] |
| InChI Key | UGEQUCUBWNAUJS-UHFFFAOYSA-N |
Physicochemical and Computational Properties
The physical and computed properties of a compound dictate its behavior in different environments, influencing decisions regarding reaction conditions, solvent selection, and purification methods.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 254.3 ± 15.0 °C (Predicted) | [1] |
| Density | 1.307 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 9.35 ± 0.10 (Predicted) | [1] |
| LogP | 2.5586 | [5] |
| TPSA | 12.03 Ų | [5] |
| Storage | Store in a dark place under an inert atmosphere at room temperature. | [1][3][5] |
Synthesis and Reactivity
Recommended Synthetic Protocol: Reductive Amination
While direct N-alkylation of ethylamine with 3-bromobenzyl bromide is feasible, a more controlled and widely applicable method is reductive amination. This approach minimizes the risk of over-alkylation, which can be a significant side reaction in direct alkylations. The process involves the formation of an imine intermediate from 3-bromobenzaldehyde and ethylamine, followed by in-situ reduction.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol:
-
Imine Formation: To a solution of 3-bromobenzaldehyde (1.0 eq) in methanol, add a 70% aqueous solution of ethylamine (1.5 eq) dropwise at room temperature. The causality for using an excess of the amine is to drive the equilibrium towards the formation of the imine. Stir the mixture for 2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The portion-wise addition is a critical safety and control measure to manage the exothermic reaction and prevent runaway hydrogen evolution.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes). The choice of ethyl acetate provides good solubility for the product while being immiscible with the aqueous phase.
-
Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude oil can be purified by silica gel column chromatography to yield the final product.
Reactivity Profile
This compound is a bifunctional molecule, offering two primary sites for chemical modification:
-
The Secondary Amine: The lone pair on the nitrogen atom makes it nucleophilic and basic. It can readily undergo acylation, sulfonylation, and further alkylation. This functionality is often exploited in the synthesis of pharmaceutical analogues.
-
The Aryl Bromide: The carbon-bromine bond is a key handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon (e.g., Suzuki, Heck reactions) or carbon-nitrogen (Buchwald-Hartwig amination) bonds, making it an excellent scaffold for building molecular diversity. Halogenated benzylamines are particularly useful as starting materials and intermediates due to the high reactivity of their halogen group[6].
Caption: Reactivity pathways of this compound.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and assessing the purity of the synthesized compound. The following data are predicted based on the known effects of the constituent functional groups and analysis of similar structures[7][8].
| Technique | Expected Observations |
| ¹H NMR | ~7.4 ppm (m, 1H), ~7.2-7.3 ppm (m, 3H): Aromatic protons. The meta-substitution pattern results in complex splitting. ~3.7 ppm (s, 2H): Benzylic protons (-CH₂-N). ~2.6 ppm (q, 2H): Methylene protons of the ethyl group (-N-CH₂-CH₃). ~1.1 ppm (t, 3H): Methyl protons of the ethyl group (-N-CH₂-CH₃). |
| ¹³C NMR | ~142 ppm: Quaternary aromatic carbon attached to the benzylic group. ~122 ppm: Quaternary aromatic carbon attached to bromine. ~125-130 ppm: Aromatic CH carbons. ~53 ppm: Benzylic carbon (-CH₂-N). ~44 ppm: Methylene carbon of the ethyl group (-N-CH₂-CH₃). ~15 ppm: Methyl carbon of the ethyl group (-N-CH₂-CH₃). |
| FT-IR | 3000-3100 cm⁻¹: Aromatic C-H stretch. 2850-2980 cm⁻¹: Aliphatic C-H stretch. ~1600, ~1470 cm⁻¹: Aromatic C=C bending. ~1100-1200 cm⁻¹: C-N stretch. ~1070 cm⁻¹: In-plane C-H bend. ~550-650 cm⁻¹: C-Br stretch. |
| Mass Spec (EI) | m/z 213/215: Molecular ion peak (M⁺) and M+2 isotope peak of nearly equal intensity, characteristic of a bromine-containing compound. m/z 134: Fragment corresponding to the loss of bromine. m/z 198/200: Fragment corresponding to the loss of a methyl group. |
Applications in Research and Drug Development
This compound is not typically an end-product but rather a strategic intermediate. Its value lies in its utility as a scaffold for building libraries of compounds for screening.
-
Medicinal Chemistry: The benzylamine core is a common motif in biologically active molecules. The ability to modify both the amine and the aromatic ring allows for systematic structure-activity relationship (SAR) studies. For example, related isoxazole sulfonamides have been developed as potent BRD4 inhibitors for treating acute myeloid leukemia[9]. The this compound scaffold provides an entry point to similar classes of molecules.
-
Agrochemicals: Halogenated aromatic compounds are precursors to many pesticides and herbicides[6]. The reactivity of the aryl bromide allows for the coupling of this fragment to other moieties to explore new agrochemical entities.
-
Materials Science: Substituted benzylamines can be incorporated into polymers or functional materials. The bromine atom can be used to attach the molecule to surfaces or to initiate polymerization reactions.
Safety and Handling
As a research chemical, this compound lacks extensive toxicological data. Therefore, it must be handled with the assumption that it is hazardous. The following precautions are derived from safety data for structurally related compounds[10][11].
-
Hazard Statements: Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation or burns. Amines can be respiratory sensitizers[11].
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling of the liquid should be performed inside a certified chemical fume hood to avoid inhalation of vapors[10][11].
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention[11].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10].
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention[10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[11].
-
-
Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Dispose of waste in accordance with local, state, and federal regulations.
References
- This compound [90389-91-6] | Chemsigma. [Link]
- N,N'-Ethylenebis(3-bromobenzamide) | C16H14Br2N2O2 | CID 602959 - PubChem. [Link]
- N-Methyl-3-bromobenzylamine - ChemBK. [Link]
- SAFETY DATA SHEET - Merck Millipore (N-isopropylbenzylamine). [Link]
- Supporting information - The Royal Society of Chemistry. [Link]
- SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY - Global Journal of Engineering Science and Research Management (GJESRM). [Link]
- US6340773B1 - Preparation of halogenated primary amines - Google P
- Synthesis of 3-bromo-N,N-dimethylbenzylamine - PrepChem.com. [Link]
- Ethyl 3-bromobenzoate | C9H9BrO2 | CID 90488 - PubChem. [Link]
- Supplementary Information - The Royal Society of Chemistry. [Link]
- The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. [Link]
- Low-temperature heat capacities and thermodynamic properties of ethyl 4-dimethylaminobenzoate (C11H15NO2)
- N-Ethyl-3-phenylpropylamine | C11H17N | CID 13212932 - PubChem - NIH. [Link]
- ethyl N-(3-bromophenyl)carbamate | C9H10BrNO2 | CID 4383760 - PubChem. [Link]
- NMR Gallery Indexed by NMR Spin Systems - Organic Chemistry D
- Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC - NIH. [Link]
Sources
- 1. This compound CAS#: 90389-91-6 [amp.chemicalbook.com]
- 2. This compound [90389-91-6] | Chemsigma [chemsigma.com]
- 3. 90389-91-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 90389-91-6 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Bromobenzylamine hydrochloride(39959-54-1) 1H NMR [m.chemicalbook.com]
- 9. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. merckmillipore.com [merckmillipore.com]
An In-Depth Technical Guide to the Structural Elucidation of N-Ethyl-3-bromobenzylamine
This guide provides a comprehensive, in-depth technical overview for the structural elucidation of N-Ethyl-3-bromobenzylamine. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the analytical methodologies and data interpretation necessary to confirm the chemical structure of this and similar halogenated aromatic amines. This document moves beyond a simple recitation of procedures to explain the underlying scientific principles and rationale for experimental design, ensuring a self-validating approach to structural confirmation.
Introduction: The Imperative of Unambiguous Structural Verification
This compound, with the molecular formula C₉H₁₂BrN and a molecular weight of 214.10 g/mol , is a halogenated aromatic amine.[1][2] Compounds of this class are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals.[3][4] The precise arrangement of its constituent atoms—the ethyl group, the bromine substituent on the benzyl ring, and the secondary amine linkage—is critical to its chemical reactivity and potential biological activity. Therefore, its unambiguous structural elucidation is a foundational requirement for any research or development endeavor.
The Strategic Workflow for Structural Elucidation
Caption: A strategic workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can deduce the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons. The chemical shift (δ) indicates the electronic environment of a proton, while the splitting pattern (multiplicity) reveals the number of adjacent protons.
Predicted ¹H NMR Spectrum for this compound:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4 | Singlet | 1H | Ar-H (C2) | The proton at C2 is deshielded by the adjacent bromine and has no adjacent protons, appearing as a singlet. |
| ~7.2-7.3 | Multiplet | 3H | Ar-H (C4, C5, C6) | The remaining aromatic protons will appear as a complex multiplet due to overlapping signals. |
| ~3.8 | Singlet | 2H | -CH₂- (Benzyl) | The benzylic protons are adjacent to the nitrogen and the aromatic ring, shifting them downfield. They are expected to be a singlet. |
| ~2.7 | Quartet | 2H | -CH₂- (Ethyl) | These protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). |
| ~1.2 | Triplet | 3H | -CH₃ (Ethyl) | These protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). |
| ~1.5 (broad) | Singlet | 1H | N-H | The amine proton signal is often broad and may exchange with deuterium in the solvent, causing it to disappear. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Spectroscopy: The Carbon Skeleton
Principle: ¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. The chemical shift of each carbon is indicative of its hybridization and electronic environment.
Predicted ¹³C NMR Spectrum for this compound:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~142 | C (aromatic, C1) | The carbon attached to the benzyl group. |
| ~122 | C-Br (aromatic, C3) | The carbon directly bonded to the electronegative bromine atom is significantly shifted. |
| ~130, ~129, ~127, ~125 | CH (aromatic) | The four aromatic CH carbons will have distinct chemical shifts. |
| ~53 | -CH₂- (Benzyl) | The benzylic carbon attached to the nitrogen. |
| ~44 | -CH₂- (Ethyl) | The ethyl methylene carbon attached to the nitrogen. |
| ~15 | -CH₃ (Ethyl) | The terminal methyl carbon of the ethyl group. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.[5]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing ionization and fragmentation. The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern provides clues about the molecule's structure.
Predicted Mass Spectrum for this compound:
| m/z | Ion | Rationale |
| 213/215 | [M]⁺ | The molecular ion peak. The presence of a bromine atom will result in two peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
| 198/200 | [M - CH₃]⁺ | Loss of a methyl group from the ethyl moiety. |
| 184/186 | [M - C₂H₅]⁺ | Loss of the entire ethyl group. |
| 170/172 | [C₇H₆Br]⁺ | The bromobenzyl cation, a very stable fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in benzyl compounds (loss of Br). |
Experimental Protocol for GC-MS:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Parameters:
-
Column: A non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers), making it an excellent tool for identifying the presence of these groups.
Predicted IR Spectrum for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 (broad) | N-H stretch | Secondary Amine |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic (Ethyl and Benzyl) |
| 1550-1600 | C=C stretch | Aromatic Ring |
| 1450-1500 | C=C stretch | Aromatic Ring |
| 1000-1100 | C-N stretch | Amine |
| 700-800 | C-Br stretch | Aryl Halide |
| 690-770 & 810-840 | C-H bend | Aromatic (meta-substitution) |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: If the sample is a liquid, a thin film can be placed between two salt plates (NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small drop of the neat sample.[5]
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Processing: A background spectrum should be collected and subtracted from the sample spectrum.
Data Synthesis and Final Structure Confirmation
The definitive structural elucidation of this compound is achieved by synthesizing the data from all three spectroscopic techniques.
Caption: The convergence of data from multiple spectroscopic techniques for unambiguous structure confirmation.
The IR spectrum will confirm the presence of the secondary amine (N-H stretch), aromatic ring (C=C and C-H stretches), and aliphatic groups (C-H stretches). Mass spectrometry will provide the molecular weight (214.10 g/mol ) and the characteristic isotopic pattern of bromine, confirming the elemental composition. The fragmentation pattern will support the presence of the ethyl and bromobenzyl moieties. Finally, ¹H and ¹³C NMR will provide the definitive connectivity, showing the ethyl group attached to the nitrogen, which is in turn attached to the benzylic carbon of a 3-bromosubstituted benzene ring. The combination of these data points provides a self-validating and unambiguous confirmation of the structure of this compound.
References
- The Royal Society of Chemistry. (2005). Supplementary Information for Chemical Communications.
- Wiley-VCH. (2007). Supporting Information.
- Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-148.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Chemsigma. (n.d.). This compound.
- Nikolakaros, K., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Molecules, 28(10), 4217.
- ACS Publications. (2023). Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines. Organic Letters.
- Zhang, Z., et al. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Journal of Chromatography A, 1017(1-2), 141-149.
- Organic Syntheses. (n.d.). Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor.
- ResearchGate. (n.d.). Molecular structure of aromatic amines.
- NIST. (n.d.). N-Ethylbenzylamine, TMS derivative.
- PubChem. (n.d.). Ethyl 3-bromobenzoate.
- PubChem. (n.d.). Benzylamine.
- NIST. (n.d.). Benzenamine, N-ethyl-.
- Google Patents. (n.d.). Process for preparation of halogenated benzylamine and intermediates therof.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine.
- NIST. (n.d.). Benzenamine, N-ethyl-3-methyl-.
- ACS Publications. (n.d.). Supporting Information for Degradation of Benzylamines During Chlorination and Chloramination.
- NIST. (n.d.). p-Bromobenzylamine.
- PubChem. (n.d.). 4-Bromobenzylamine.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine.
- Google Patents. (n.d.). Process for producing benzylamines.
- Google Patents. (n.d.). Preparation of halogenated primary amines.
- Global Journal of Engineering Science and Research Management. (2018). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of N-methylethanamine.
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents [patents.google.com]
- 4. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Synthesis pathways for N-Ethyl-3-bromobenzylamine
An In-depth Technical Guide to the Synthesis of N-Ethyl-3-bromobenzylamine
Introduction
This compound is a substituted benzylamine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] The presence of the bromine atom provides a reactive handle for further functionalization, such as cross-coupling reactions, while the secondary amine moiety is a common feature in biologically active compounds. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings, practical considerations, and detailed protocols for three core strategies: direct reductive amination, sequential N-acylation and reduction, and direct N-alkylation.
Pathway 1: Direct Reductive Amination
Reductive amination is arguably the most direct and widely employed method for synthesizing this compound. This one-pot reaction combines 3-bromobenzaldehyde with ethylamine to form an intermediate imine (or Schiff base), which is then immediately reduced in situ to the target secondary amine.[2] This approach is highly efficient as it avoids the isolation of the often-unstable imine intermediate.
Mechanistic Rationale & Experimental Causality
The reaction proceeds in two main stages.[2] First, the nucleophilic ethylamine attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. This is followed by dehydration to form a C=N double bond, yielding N-(3-bromobenzylidene)ethanamine. The choice of a mild reducing agent is critical; it must be selective enough to reduce the iminium ion as it forms, without significantly reducing the starting aldehyde.[3] Sodium borohydride (NaBH₄) is a common choice, though its reactivity can sometimes be too high, leading to the reduction of the aldehyde before imine formation. A more selective and widely preferred reagent is sodium triacetoxyborohydride (NaBH(OAc)₃), which is milder and particularly effective for reductive aminations.[4] Sodium cyanoborohydride (NaBH₃CN) is also highly effective and selective for the imine over the carbonyl group, especially under mildly acidic conditions which accelerate imine formation.[3][5]
Caption: Reductive Amination Workflow.
Advantages & Disadvantages
-
Advantages: High atom economy, typically a one-pot procedure, and generally good yields. The directness of the route makes it highly efficient for large-scale synthesis.[6]
-
Disadvantages: Requires careful control of the reducing agent to prevent side reactions, such as the reduction of the starting aldehyde. The handling of volatile ethylamine requires appropriate containment.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-bromobenzaldehyde (1.0 equiv.) and a suitable solvent such as methanol or dichloromethane (DCM).
-
Amine Addition: Add a solution of ethylamine (1.1-1.5 equiv., often as a solution in THF or ethanol) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[7]
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains low.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Pathway 2: Sequential N-Acylation and Reduction
This two-step pathway offers a highly controlled alternative to direct alkylation, effectively preventing the common issue of over-alkylation.[8] The strategy involves first protecting the amine as an amide, followed by the reduction of the amide carbonyl to a methylene group. This method ensures that only a single ethyl group is introduced.
Mechanistic Rationale & Experimental Causality
Step 1: N-Acylation: 3-Bromobenzylamine is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a non-nucleophilic base like triethylamine or pyridine.[9] The amine's lone pair acts as a nucleophile, attacking the electrophilic carbonyl of the acylating agent. The base serves to neutralize the HCl or acetic acid byproduct, driving the reaction to completion. This forms the stable intermediate, N-(3-bromobenzyl)acetamide.
Step 2: Amide Reduction: The resulting amide is then reduced. Amides are significantly less reactive than imines, requiring a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this transformation. The hydride attacks the amide carbonyl, and after a series of steps and an aqueous workup, the carbonyl is converted to a CH₂ group, yielding the final product.
Sources
- 1. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Fulcrum of Innovation: N-Ethyl-3-bromobenzylamine as a Pivotal Synthetic Building Block
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, N-Ethyl-3-bromobenzylamine has emerged as a versatile and highly valuable intermediate. Its unique combination of a reactive bromine-substituted aromatic ring and a secondary amine functionality provides a powerful handle for a diverse array of chemical transformations. This guide offers an in-depth exploration of the synthesis, properties, and extensive applications of this compound, providing researchers and drug development professionals with the technical insights necessary to leverage its full synthetic potential.
Physicochemical Properties and Characterization
A thorough understanding of a building block's fundamental properties is the bedrock of its effective application. This compound is a colorless to light yellow liquid under standard conditions. Its key physicochemical and spectroscopic data are summarized below, providing a baseline for its identification and quality control.
| Property | Value |
| CAS Number | 90389-91-6 |
| Molecular Formula | C₉H₁₂BrN[1] |
| Molecular Weight | 214.10 g/mol [1] |
| Boiling Point | 254.3 ± 15.0 °C (Predicted)[2] |
| Density | 1.307 ± 0.06 g/cm³ (Predicted)[2] |
| pKa | 9.35 ± 0.10 (Predicted)[2] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature[2][3] |
Protocol: Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve ~10 mg of the sample in 0.7 mL of CDCl₃. Characteristic signals would include multiplets in the aromatic region (~7.0-7.5 ppm), a singlet or AB quartet for the benzylic protons (~3.7 ppm), a quartet for the methylene protons of the ethyl group (~2.7 ppm), and a triplet for the methyl protons of the ethyl group (~1.1 ppm).
-
¹³C NMR: Dissolve ~50 mg of the sample in 0.7 mL of CDCl₃. Expected signals would include several peaks in the aromatic region (~120-140 ppm), with the carbon bearing the bromine atom shifted downfield, and aliphatic signals for the benzylic carbon (~50-55 ppm) and the ethyl group carbons (~45 ppm and ~15 ppm).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire a spectrum of the neat liquid on a UATR accessory. Key absorbances would include N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1450-1600 cm⁻¹), and C-Br stretching (in the fingerprint region, <1000 cm⁻¹).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inject a dilute solution (e.g., 1 mg/mL in dichloromethane) into a GC-MS system with a standard nonpolar column (e.g., HP-5ms). The mass spectrum under electron ionization (EI) would show the molecular ion peak (M⁺) at m/z 213 and 215 in an approximate 1:1 ratio, characteristic of a monobrominated compound.
-
Synthesis of this compound
The reliable and scalable synthesis of this building block is a critical first step. A common and effective method is the reductive amination of 3-bromobenzaldehyde with ethylamine. This approach is often favored for its high efficiency and the ready availability of starting materials.
Protocol: Synthesis via Reductive Amination
Materials:
-
3-Bromobenzaldehyde
-
Ethylamine (as a solution in THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromobenzaldehyde (1.0 eq) in DCM, add ethylamine (1.5 eq) and stir at room temperature for 1 hour to form the intermediate imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Rationale: NaBH(OAc)₃ is a mild and selective reducing agent for imines, minimizing the over-reduction of the starting aldehyde.
-
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification:
-
The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Core Applications as a Synthetic Building Block
The synthetic utility of this compound stems from the orthogonal reactivity of its aryl bromide and secondary amine functionalities. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the amine can be used for various nucleophilic additions or as a directing group.
Diagram 1: Synthetic Utility of this compound
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling
-
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos or a similar biarylphosphine ligand (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dioxane/water, Toluene, or DMF)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen).
-
Add this compound and the arylboronic acid.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. [4] * Rationale: Biarylphosphine ligands like SPhos are electron-rich and bulky, which promotes the reductive elimination step and increases catalyst turnover, making them highly effective for coupling aryl bromides. [5] 5. Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
-
This reaction allows for the formation of a new C-N bond, transforming the aryl bromide into a diaryl or aryl-alkyl amine. This is particularly useful for building more complex amine scaffolds.
Protocol: Buchwald-Hartwig Amination
-
Reagents:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
A suitable phosphine ligand (e.g., BINAP, XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq) [6] * Anhydrous toluene or dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium precursor, ligand, and base.
-
Add the solvent, followed by this compound and the coupling amine partner.
-
Seal the flask and heat to 80-110 °C for 12-24 hours.
-
Rationale: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine or the intermediate palladium-amido complex, facilitating the crucial reductive elimination step.
-
-
After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash, dry, and purify as described for the Suzuki coupling.
-
The Sonogashira coupling provides a powerful method for installing an alkyne moiety onto the aromatic ring, creating C(sp²)-C(sp) bonds. These alkynyl products are themselves versatile intermediates for further transformations.
Diagram 3: Sonogashira Coupling Experimental Workflow
Caption: Step-by-step workflow for a typical Sonogashira coupling.
Protocol: Sonogashira Coupling
-
Reagents:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
An amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) (2.0-3.0 eq)
-
Anhydrous THF or DMF
-
-
Procedure:
-
To a solution of this compound and the terminal alkyne in THF, add the amine base.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the CuI and Pd(PPh₃)₂Cl₂ catalysts under a positive pressure of inert gas.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed. [4] * Rationale: The copper(I) co-catalyst is crucial for forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle that allows the reaction to proceed under mild conditions.
-
Dilute the reaction mixture with diethyl ether and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry, and concentrate.
-
Purify by column chromatography.
-
Application in Medicinal Chemistry and Drug Discovery
The true value of a synthetic building block is demonstrated by its utility in constructing biologically active molecules. The 3-aminobenzyl scaffold is a common feature in a range of pharmacologically active agents. This compound provides a direct entry point for introducing this motif and for further diversification.
A notable example is in the synthesis of A₃ Adenosine Receptor (A₃AR) agonists. The N⁶-(substituted benzyl) group is a key pharmacophore for achieving high potency and selectivity for this receptor. In a reported synthesis of potent A₃AR agonists, 3-bromobenzylamine hydrochloride was reacted with a 6-chloro-substituted (N)-methanocarba nucleoside precursor. The use of this compound in a similar synthetic route would allow for the introduction of an N-ethyl group, which can modulate properties such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.
Synthetic Application Example: A₃AR Agonist Precursor
-
Reaction: Nucleophilic aromatic substitution (SₙAr) or displacement.
-
Procedure: A solution of a 6-chloropurine derivative (1.0 eq), this compound (1.2 eq), and a non-nucleophilic base like triethylamine (2.0 eq) in a polar solvent such as methanol or ethanol is stirred at room temperature or gently heated.
-
Outcome: The reaction displaces the chlorine atom at the 6-position of the purine ring with the N-ethylbenzylamine moiety, yielding a precursor molecule. The bromine atom on the benzyl ring remains intact, available for subsequent cross-coupling reactions to explore structure-activity relationships further.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling this compound.
-
Hazard Identification: The compound is expected to be an irritant to the eyes, respiratory system, and skin. It may be harmful if swallowed or in contact with skin. [4]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. [4]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [4]Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]Keep away from strong oxidizing agents. The compound should be stored under an inert atmosphere to prevent degradation. [3]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [4]
Conclusion
This compound stands out as a highly strategic and versatile building block for modern organic synthesis. Its capacity to undergo a wide range of palladium-catalyzed cross-coupling reactions, coupled with the reactivity of its secondary amine, provides chemists with a powerful tool for the rapid construction and diversification of complex molecules. From the synthesis of novel biaryl compounds to the development of potential new therapeutic agents, this compound offers a reliable and efficient pathway to molecular innovation. A comprehensive understanding of its properties, synthetic routes, and reaction protocols, as outlined in this guide, will empower researchers to fully exploit its synthetic potential in their scientific endeavors.
References
- Berrchem. (n.d.). Pharmaceutical. Scribd.
- Gelin, C. F., et al. (2009). Reprint. European Journal of Organic Chemistry, 2009(15), 2433-2446.
- Gröger, H., et al. (2009). Synergy between chemo- and bio-catalysts in multi-step transformations. Green Chemistry, 11(7), 944-949.
- Tosh, D. K., et al. (2012). (N)-Methanocarba 2,N6-Disubstituted Adenine Nucleosides as Highly Potent and Selective A3 Adenosine Receptor Agonists. Journal of Medicinal Chemistry, 55(9), 4297-4311.
- OPUS at UTS. (2024). Design, Synthesis and Evaluation of Heterocyclic Compounds for Antibacterial Applications.
- Chemchart. (n.d.). N-Isopropylbenzylamine (102-97-6).
- Organic Reactions. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Heck reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Nunes de Souza, A. A., et al. (2021). Improved Synthesis of Bioactive Molecules Through Flow Chemistry. Topics in Medicinal Chemistry.
- Kevan Science. (2017, December 18). Heck Reaction and Predicting The Products (Terminal Addition) [Video]. YouTube.
- ResearchGate. (2020). Simplified synthesis of bioactive molecules.
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Princeton University.
- Chemistry LibreTexts. (2023). Heck Reaction.
- The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube.
- MDPI. (2023). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- Wikipedia. (n.d.). Sonogashira coupling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. 3959-07-7|4-Bromobenzylamine|BLD Pharm [bldpharm.com]
- 4. guidechem.com [guidechem.com]
- 5. (N)-Methanocarba 2,N6-Disubstituted Adenine Nucleosides as Highly Potent and Selective A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergy between chemo- and bio-catalysts in multi-step transformations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Medicinal Chemistry Potential of N-Ethyl-3-bromobenzylamine: A Technical Guide for Drug Discovery Professionals
Abstract
N-Ethyl-3-bromobenzylamine represents a versatile and underexplored scaffold in medicinal chemistry. Its structural components—a secondary benzylamine, an ethyl group, and a bromine-substituted phenyl ring—offer a trifecta of opportunities for strategic molecular design and optimization. The N-alkylated benzylamine motif is a well-established pharmacophore present in numerous centrally active agents, suggesting a high potential for this compound to be developed into novel therapeutics for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the synthesis, potential applications, and proposed drug discovery workflows for this compound, aimed at researchers and scientists in the field of drug development.
Introduction: The Strategic Value of the this compound Scaffold
The benzylamine moiety is a privileged structural element in medicinal chemistry, recognized for its role in a variety of biologically active compounds. The N-alkylation of benzylamines can significantly modulate their pharmacological properties, including potency, selectivity, and metabolic stability.[1] N-alkylated benzylamines are key components in drugs targeting a range of conditions, from Parkinson's disease to schizophrenia.[2]
This compound (Figure 1) is a particularly intriguing starting point for a drug discovery program due to three key features:
-
The N-Ethyl-benzylamine Core: This central nervous system (CNS) active pharmacophore provides a foundation for targeting monoaminergic systems, such as dopamine and serotonin receptors, as well as enzymes like monoamine oxidase (MAO).[3][4]
-
The Ethyl Group: The N-ethyl substituent can influence receptor affinity and selectivity compared to the more common N-methyl analogs, potentially offering a unique pharmacological profile.
-
The 3-Bromo Functionality: The bromine atom at the meta position of the phenyl ring serves as a crucial synthetic handle for extensive structural diversification through modern cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.
This guide will delve into the synthetic accessibility of this compound, propose potential therapeutic applications based on structure-activity relationships (SAR) of analogous compounds, and outline a strategic workflow for its development from a chemical scaffold to a potential drug candidate.
Synthetic Approaches to this compound
The synthesis of this compound can be efficiently achieved through two primary and reliable methods: reductive amination of 3-bromobenzaldehyde and direct alkylation of 3-bromobenzylamine.
Method 1: Reductive Amination of 3-Bromobenzaldehyde
Reductive amination is a robust and widely used one-pot reaction for the formation of amines from carbonyl compounds.[5][6] This method is often preferred due to its high efficiency and the commercial availability of the starting materials.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Add ethylamine (1.5-2.0 eq., often as a solution in a compatible solvent) to the flask.
-
To facilitate the formation of the imine intermediate, a catalytic amount of a weak acid, such as acetic acid, can be added.[7]
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), in portions. Sodium borohydride is chosen for its selectivity in reducing the imine in the presence of any unreacted aldehyde.[5]
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
dot
Figure 2: Reductive Amination Synthesis Workflow.
Method 2: Direct Alkylation of 3-Bromobenzylamine
Direct N-alkylation is another straightforward approach, particularly if 3-bromobenzylamine is readily available. This method involves the nucleophilic substitution of an ethyl halide by the primary amine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzylamine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture. The base is crucial to neutralize the hydrohalic acid formed during the reaction.
-
Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.1-1.5 eq.), dropwise to the stirred solution. The use of ethyl iodide is often preferred due to the better leaving group ability of iodide.[8][9]
-
Reaction Conditions: Heat the reaction mixture to 50-70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS. Over-alkylation to the tertiary amine can be a side reaction, which can be minimized by using a slight excess of the starting amine.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
dot
Figure 3: Direct Alkylation Synthesis Workflow.
Medicinal Chemistry Potential: A Structure-Activity Relationship (SAR) Perspective
The this compound scaffold is a promising starting point for developing CNS-active agents. Based on the pharmacology of structurally related molecules, we can hypothesize several potential biological targets.
Hypothesized Biological Targets
-
Monoamine Oxidase (MAO) Inhibition: Benzylamine itself is a substrate for MAO-B.[3] The introduction of substituents on the benzylamine core can lead to potent and selective MAO inhibitors.[2][10] Both MAO-A and MAO-B are significant targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[2] The N-ethyl group and the 3-bromo substituent on our scaffold could confer specific inhibitory activity and selectivity towards one of the MAO isoforms.
-
Serotonin (5-HT) and Dopamine (D) Receptor Modulation: N-benzylated phenethylamines and tryptamines are known to be potent ligands for serotonin receptors, particularly the 5-HT₂ family.[4][11] Given the structural similarities, this compound and its derivatives could interact with various serotonin and dopamine receptor subtypes, which are crucial targets for treating a wide range of psychiatric and neurological conditions.
Proposed Derivatization Strategy for SAR Exploration
The bromine atom on the phenyl ring is a key feature that allows for extensive derivatization using palladium-catalyzed cross-coupling reactions. This enables a systematic exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and drug-like properties.
Table 1: Proposed Derivatization Strategies for this compound
| Position of Modification | Proposed Reaction | Rationale |
| 3-Position (Aryl Ring) | Suzuki Coupling (with boronic acids) | Introduce various aryl and heteroaryl groups to probe for additional binding interactions. |
| Sonogashira Coupling (with terminal alkynes) | Introduce linear, rigid substituents to explore different regions of the binding pocket. | |
| Buchwald-Hartwig Amination (with amines) | Introduce diverse amine functionalities to modulate polarity and hydrogen bonding capacity. | |
| Heck Coupling (with alkenes) | Introduce alkenyl groups for further functionalization or to act as conformational constraints. | |
| N-Ethyl Group | Variation of the alkyl chain | Synthesize analogs with different alkyl groups (e.g., methyl, propyl, cyclopropyl) to investigate the impact of size and lipophilicity on activity. |
| Benzylamine Core | Modification of the benzylic position | Introduce substituents at the benzylic carbon to explore stereochemical effects and potential new interactions. |
dot
Figure 4: Proposed SAR Exploration Strategy.
Proposed Experimental Workflow for Target Identification and Validation
A systematic screening cascade is proposed to efficiently identify the biological targets of this compound and its derivatives and to advance promising hits towards lead compounds.
dot
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gctlc.org [gctlc.org]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. youtube.com [youtube.com]
- 8. kirj.ee [kirj.ee]
- 9. diva-portal.org [diva-portal.org]
- 10. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Strategic Value of the N-Ethyl-3-bromobenzylamine Scaffold
An in-depth technical guide or whitepaper on the core.## An In-Depth Technical Guide to the Synthesis, Functionalization, and Potential Applications of N-Ethyl-3-bromobenzylamine Derivatives
Authored for: Drug Discovery and Medicinal Chemistry Professionals By: A Senior Application Scientist
In the landscape of medicinal chemistry, certain molecular scaffolds serve as privileged starting points for library synthesis and lead optimization. The this compound core represents one such versatile scaffold. Its value lies not in a widely documented history as a therapeutic agent itself, but in its inherent chemical functionality, which provides a robust platform for generating diverse molecular architectures. The presence of a secondary amine offers a site for amide coupling, reductive amination, and other nucleophilic reactions. Concurrently, the bromine atom on the phenyl ring is a linchpin for modern cross-coupling methodologies, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions.
This guide provides a technical deep-dive into the synthesis, characterization, and strategic functionalization of this compound. It is designed for researchers and drug development professionals, offering field-proven insights and detailed protocols to empower the exploration of its derivatives for novel therapeutic targets. We will proceed from the foundational synthesis of the core scaffold to its elaboration into diverse chemical libraries, and finally, discuss the rationale for its potential application in targeting key biological systems.
Part 1: Foundational Synthesis of the this compound Core
The efficient and scalable synthesis of the starting material is a prerequisite for any successful drug discovery campaign. The most direct and reliable method for preparing this compound is through the reductive amination of 3-bromobenzaldehyde with ethylamine.
Mechanism and Rationale
Reductive amination is a cornerstone of amine synthesis due to its high efficiency and operational simplicity. The reaction proceeds in two key stages:
-
Imine Formation: The primary amine (ethylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromobenzaldehyde. This is followed by dehydration to form a Schiff base, or imine intermediate. This step is typically acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.
-
Reduction: A mild reducing agent, most commonly sodium triacetoxyborohydride (STAB), is then used to selectively reduce the C=N double bond of the imine to the corresponding secondary amine. STAB is the preferred reagent for this transformation due to its mildness, tolerance of a wide range of functional groups, and lack of reactivity towards the starting aldehyde, which minimizes the formation of the corresponding alcohol byproduct.
Detailed Experimental Protocol
Objective: To synthesize this compound (3) from 3-bromobenzaldehyde (1) and ethylamine (2).
Materials:
-
3-Bromobenzaldehyde (1)
-
Ethylamine solution (70 wt. % in H₂O) (2)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1) (10.0 g, 54.0 mmol, 1.0 equiv). Dissolve the aldehyde in anhydrous dichloromethane (100 mL).
-
Amine Addition: Add ethylamine solution (2) (5.0 g, 77.6 mmol, 1.4 equiv).
-
Acid Catalyst: Add glacial acetic acid (3.1 g, 54.0 mmol, 1.0 equiv) to the mixture. The acid catalyzes the formation of the iminium ion, which is crucial for the subsequent reduction.
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (17.2 g, 81.1 mmol, 1.5 equiv) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Let the reaction stir at room temperature for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system, staining with potassium permanganate.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (100 mL). Ensure all gas evolution has ceased.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers and wash with brine (100 mL). .
-
-
Purification: The crude product can be purified via flash column chromatography on silica gel, eluting with a gradient of 0% to 20% ethyl acetate in hexanes to yield this compound (3) as a clear oil.
Characterization Data (Exemplary)
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.42 (t, J = 1.8 Hz, 1H), 7.35 (d, J = 7.7 Hz, 1H), 7.18 (t, J = 7.7 Hz, 1H), 7.12 (d, J = 7.9 Hz, 1H), 3.75 (s, 2H), 2.68 (q, J = 7.2 Hz, 2H), 1.15 (t, J = 7.2 Hz, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 142.5, 130.8, 130.0, 129.5, 127.1, 122.6, 53.5, 44.2, 15.1. |
| Mass Spectrometry (ESI+) | m/z calculated for C₉H₁₃BrN⁺ [M+H]⁺: 214.0226; found: 214.0228. |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 2: Strategic Functionalization for Library Development
The true utility of the this compound scaffold is realized through its derivatization. The two primary handles for modification are the bromine atom (via cross-coupling) and the secondary amine (via acylation or further alkylation).
Palladium-Catalyzed Cross-Coupling at the Bromine Position
The aryl bromide is an ideal handle for introducing molecular complexity and modulating the electronic and steric properties of the phenyl ring. The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming C-C bonds.
Rationale for Method Selection: The Suzuki coupling is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters. This allows for the rapid generation of a large library of analogs with diverse substituents at the 3-position.
Illustrative Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (3) (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃) (2.5 equiv).
-
Catalyst System: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up & Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. The residue is purified by flash chromatography to yield the desired biaryl product.
Functionalization of the Secondary Amine
The secondary amine is a nucleophilic center that can be readily acylated to form amides, which are prevalent motifs in bioactive molecules.
Rationale for Method Selection: Acylation with an acid chloride in the presence of a non-nucleophilic base (like triethylamine or DIPEA) is a robust and high-yielding transformation. This reaction introduces a new vector for exploring structure-activity relationships (SAR), as the R-group of the acyl chloride can be varied extensively.
Illustrative Protocol: Acylation with Benzoyl Chloride
-
Setup: Dissolve this compound (3) (1.0 equiv) in anhydrous DCM in a round-bottom flask.
-
Base: Add triethylamine (1.5 equiv) and cool the solution to 0 °C in an ice bath.
-
Acylation: Add benzoyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up & Purification: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The resulting amide can be purified by recrystallization or flash chromatography.
Derivatization Strategy Diagram
Caption: Strategic functionalization pathways for library synthesis.
Part 3: Potential Therapeutic Applications & Screening Funnels
While this compound itself is not a known therapeutic, its structural motifs are present in compounds targeting a range of biological systems. The derivatization strategies outlined above allow for the systematic exploration of SAR against these targets.
Rationale for Target Selection: Monoamine Reuptake Inhibitors
The benzylamine scaffold is a well-established pharmacophore found in numerous central nervous system (CNS) agents, particularly monoamine reuptake inhibitors. For instance, the selective serotonin reuptake inhibitor (SSRI) Citalopram contains a related substituted benzylamine moiety. The 3-position of the phenyl ring in our scaffold corresponds to a key interaction domain in the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Hypothesis: By synthesizing a library of this compound derivatives with diverse aryl or heteroaryl groups at the 3-position (via Suzuki coupling) and various amide or sulfonamide functionalities on the nitrogen, one can probe the binding pockets of these transporters to identify potent and selective inhibitors.
Proposed Biological Screening Workflow
A tiered approach is essential for efficiently identifying promising lead compounds from a newly synthesized library.
-
Primary Screen (In Vitro):
-
Objective: To identify initial hits with activity against the primary targets.
-
Assay: Radioligand binding assays are the gold standard for determining the affinity of compounds for SERT, NET, and DAT. These assays measure the displacement of a known radiolabeled ligand (e.g., [³H]citalopram for SERT) by the test compounds.
-
Data Output: IC₅₀ values, which are then converted to Ki (inhibition constant) values for each transporter.
-
-
Secondary Screen (Cell-Based):
-
Objective: To confirm the mechanism of action and assess functional activity in a cellular context.
-
Assay: Neurotransmitter uptake assays using cells stably expressing the human transporters (hSERT, hNET, hDAT). These assays measure the inhibition of the uptake of a radiolabeled neurotransmitter (e.g., [³H]serotonin).
-
Data Output: Functional IC₅₀ values.
-
-
Tertiary Screen (Selectivity & Off-Target Liability):
-
Objective: To assess the selectivity profile and identify potential off-target effects early in the discovery process.
-
Assay: A broad panel screen (e.g., the Eurofins SafetyScreen44™ or similar) against a wide range of G-protein coupled receptors (GPCRs), ion channels, and kinases where benzylamine-like structures might show activity.
-
Screening Funnel Diagram
Caption: Tiered screening funnel for identifying lead candidates.
Conclusion
The this compound scaffold represents a chemically tractable and strategically valuable starting point for medicinal chemistry campaigns. Its dual functional handles—the aryl bromide and the secondary amine—provide orthogonal sites for rapid and diverse modification using robust, well-established chemical reactions. By coupling the synthesis of a focused library with a logical, tiered screening funnel, researchers can efficiently explore the potential of these derivatives to yield novel chemical matter for challenging biological targets, particularly within the realm of CNS disorders. This guide provides the foundational protocols and strategic rationale to initiate such an exploration, bridging the gap between synthetic possibility and therapeutic potential.
References
- Title: A mild and selective methodology for the reduction of imines: reduction by sodium triacetoxyborohydride Source: Journal of Organic Chemistry URL:[Link]
- Title: The Suzuki–Miyaura Cross-Coupling Reaction: A Mechanistic Perspective Source: Chemical Reviews URL:[Link]
- Title: Radioligand binding assays: theory and practice Source: Journal of Biomolecular Screening URL:[Link]
The Strategic Role of N-Ethyl-3-bromobenzylamine in Modern Pharmaceutical Synthesis: A Technical Guide
For Immediate Release
[City, State] – January 7, 2026 – In the intricate landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). This technical guide delves into the core utility of N-Ethyl-3-bromobenzylamine, a versatile building block whose structural features make it a valuable precursor in the synthesis of complex therapeutic agents. This document, intended for researchers, scientists, and drug development professionals, will explore the synthesis, key chemical properties, and notable applications of this important intermediate.
Introduction: The Versatility of a Brominated Benzylamine
This compound (CAS No. 90389-91-6) is a substituted benzylamine that has garnered interest in medicinal chemistry due to its unique combination of a nucleophilic secondary amine and a reactive aryl bromide. This dual functionality allows for sequential, regioselective modifications, making it an ideal scaffold for the construction of diverse molecular architectures. The presence of the bromine atom at the meta-position of the benzene ring offers a strategic handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the N-ethyl group provides specific steric and electronic properties that can influence the pharmacological profile of the final compound.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The compound is typically a colorless to light yellow liquid.[1] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 90389-91-6 | [1] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.10 g/mol | [1] |
| Boiling Point (Predicted) | 254.3 ± 15.0 °C | [1] |
| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.35 ± 0.10 | [1] |
Characterization of this compound is typically achieved through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
Synthesis of this compound: A Focus on Reductive Amination
The most common and efficient method for the synthesis of this compound is through the reductive amination of 3-bromobenzaldehyde with ethylamine. This one-pot reaction is favored for its high yield and operational simplicity.
The reaction proceeds in two key steps:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of ethylamine on the carbonyl carbon of 3-bromobenzaldehyde. This is typically acid-catalyzed and results in the formation of an intermediate imine (a Schiff base).
-
Reduction: The imine is then reduced in situ to the corresponding secondary amine using a suitable reducing agent.
Caption: Reductive amination of 3-bromobenzaldehyde.
Causality Behind Experimental Choices in Reductive Amination
The choice of reagents and reaction conditions is critical for a successful synthesis:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reducing agent due to its selectivity, affordability, and relatively mild nature.[2] It effectively reduces the imine intermediate without significantly affecting the aldehyde starting material. For more sensitive substrates, sodium cyanoborohydride (NaBH₃CN) can be employed as it is a milder reducing agent that is particularly effective at the slightly acidic pH required for imine formation.[3]
-
Solvent: A protic solvent like methanol or ethanol is typically used as it can protonate the carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the amine. These solvents are also suitable for dissolving the reactants and the reducing agent.
-
Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the dehydration step in imine formation.
Detailed Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of this compound based on established reductive amination procedures.
Caption: Experimental workflow for synthesis.
Step-by-Step Methodology:
-
Reactant Charging: To a round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.0 eq). Dissolve the aldehyde in methanol. To this solution, add a solution of ethylamine (1.1-1.5 eq) in methanol.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine. Quench the reaction by the slow addition of water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.
Application as an Intermediate in Pharmaceutical Synthesis
The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. While direct citations for its use in currently marketed drugs are not prevalent in publicly accessible literature, its structure is analogous to precursors used in the synthesis of various CNS-active agents and radiolabeled ligands for imaging studies.
Precursor for Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs/SSRIs)
Many selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) feature a substituted benzylamine core. The this compound moiety can be elaborated through various chemical transformations. For instance, the bromine atom can be utilized in Suzuki or Buchwald-Hartwig coupling reactions to introduce diverse aryl or heteroaryl groups, which are often crucial for binding to monoamine transporters. The secondary amine provides a point for further functionalization to modulate the physicochemical properties and pharmacological activity of the target molecule.
Intermediate in the Synthesis of Radiopharmaceuticals
The development of radiolabeled compounds for diagnostic imaging, such as Positron Emission Tomography (PET), is a significant area of pharmaceutical research.[4] this compound can serve as a precursor for the synthesis of PET ligands. The bromo-aromatic functionality allows for the introduction of a radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), in the final steps of the synthesis. These radiolabeled molecules are designed to bind to specific targets in the brain, such as neuroreceptors or transporters, allowing for their in vivo visualization and quantification.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis. Its straightforward preparation via reductive amination, coupled with its dual functional handles, provides medicinal chemists with a versatile platform for the design and synthesis of novel therapeutic agents. While its direct incorporation into blockbuster drugs may not be widely documented, its structural motifs are present in numerous CNS-active compounds, highlighting its potential and continued relevance in drug discovery and development. Further exploration of its synthetic utility is warranted to unlock its full potential in the creation of next-generation pharmaceuticals.
References
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. DOI: 10.1021/ed083p929.
- How Do You Synthesize Radiolabeled Compounds? Moravek.
- Reductive Amination. Chemistry LibreTexts.
Sources
- 1. US8314097B2 - Organic compounds - Google Patents [patents.google.com]
- 2. [N-2-chloroethyl-N-ethyl-2-bromobenzylamine (DSP4) increases the liberation of 3H-noradrenaline produced by depolarization of the nerve ending] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Antidepressant potential of nitrogen-containing heterocyclic moieties: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating the Biological Activity of N-Ethyl-3-bromobenzylamine Analogs
Introduction: The Therapeutic Potential of the Benzylamine Scaffold
The benzylamine moiety represents a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural simplicity and amenability to chemical modification allow for the exploration of vast chemical spaces and the fine-tuning of pharmacological properties. N-Ethyl-3-bromobenzylamine, in particular, serves as an intriguing starting point for the development of novel therapeutic agents due to the electronic and steric properties imparted by the bromine and ethyl substituents. This guide provides a comprehensive framework for the systematic investigation of the biological activities of this compound analogs, with a focus on their potential as modulators of key neurological targets.
This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logically flowing narrative that mirrors the scientific discovery process. We will delve into the rationale behind experimental choices, providing not just protocols but also the strategic thinking required to navigate the complexities of modern drug discovery. The overarching goal is to equip the reader with the knowledge and methodologies to unlock the therapeutic potential of this promising class of molecules.
Part 1: Foundational Steps - Synthesis and Initial Characterization
A robust investigation begins with a well-characterized library of compounds. While this guide's primary focus is on biological evaluation, a brief overview of the synthetic approach is warranted. The synthesis of this compound analogs can be readily achieved through various established synthetic routes, such as reductive amination of 3-bromobenzaldehyde with ethylamine or nucleophilic substitution of 3-bromobenzyl bromide with ethylamine.[1][2] The generation of a diverse library of analogs can be accomplished by modifying the substituents on the aromatic ring, altering the N-alkyl group, or introducing further functionalization.
Prior to biological screening, it is imperative that each synthesized analog undergoes rigorous purification and characterization to ensure its identity, purity, and stability. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for this purpose.
Part 2: Primary Screening for Biological Activity
The initial phase of biological investigation involves a broad-based screening approach to identify the most promising biological targets for our this compound analogs. This "funneling" strategy allows for the efficient allocation of resources to the most promising candidates.
Chapter 2.1: Cytotoxicity Assays - Establishing a Therapeutic Window
A critical first step in the evaluation of any potential therapeutic agent is to assess its inherent toxicity to cells.[3] Cytotoxicity assays provide a quantitative measure of a compound's ability to cause cell damage or death and are fundamental to establishing a therapeutic window.[4] A compound with potent desired activity but high cytotoxicity is unlikely to be a viable drug candidate.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of each this compound analog in a suitable solvent (e.g., DMSO). Create a series of dilutions of each compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.[5]
Data Presentation:
| Compound | IC50 (µM) |
| Analog 1 | > 100 |
| Analog 2 | 55.2 |
| Analog 3 | > 100 |
| Analog 4 | 12.8 |
| Doxorubicin (Control) | 1.5 |
Chapter 2.2: Monoamine Oxidase (MAO) Inhibition Assays - A Key Neurological Target
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine and serotonin.[6][7] Inhibitors of MAO, particularly MAO-B, have therapeutic applications in the treatment of neurodegenerative disorders like Parkinson's disease and Alzheimer's disease.[8][9][10] Benzylamine itself is a substrate for MAO-B, making benzylamine derivatives prime candidates for MAO inhibitors.[11]
Caption: Workflow for determining the binding affinity of analogs to sigma receptors.
This protocol describes how to determine the binding affinity (Ki) of the test compounds for sigma-1 and sigma-2 receptors by measuring their ability to displace a radiolabeled ligand. [12][13] Step-by-Step Methodology:
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in sigma receptors, such as guinea pig brain or a suitable cell line. [13]2. Reagents:
-
Binding Reaction: In a reaction tube, combine the membrane preparation, the radioligand at a concentration close to its Kd, and various concentrations of the test compound. For non-specific binding determination, use a high concentration of a known sigma receptor ligand (e.g., haloperidol).
-
Incubation: Incubate the reaction mixtures at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity Index (Sigma-2/Sigma-1) |
| Analog 1 | 25.6 | 350.1 | 13.7 |
| Analog 3 | 120.4 | 8.2 | 0.07 |
| Haloperidol | 3.2 | 4.5 | 1.4 |
| (+)-Pentazocine | 2.8 | 1500 | 535.7 |
Part 3: Secondary and Functional Assays for Lead Optimization
Compounds that demonstrate promising activity and low cytotoxicity in the primary screens ("hits") are then subjected to more in-depth characterization to elucidate their mechanism of action and functional effects.
Chapter 3.1: In-depth Characterization of MAO Inhibition
For hits from the MAO inhibition screen, it is crucial to determine the nature of their inhibitory activity. This includes confirming their potency (IC50), selectivity, and whether they are reversible or irreversible inhibitors. The reversibility of inhibition can be assessed through dialysis or dilution studies.
Chapter 3.2: Functional Assays for Sigma Receptor Ligands
For compounds that bind to sigma receptors, it is important to determine if they act as agonists or antagonists. This can be assessed using various functional assays, such as measuring the modulation of ion channel activity or second messenger signaling pathways known to be regulated by sigma receptors.
Chapter 3.3: Neuroprotection Assays - Assessing Therapeutic Potential
A key desired outcome for many CNS-active compounds is the ability to protect neurons from damage or death. [16][17][18]Analogs that show promising activity at MAO or sigma receptors, both of which are implicated in neurodegenerative processes, should be evaluated for neuroprotective effects.
Caption: A hypothetical signaling pathway illustrating potential neuroprotective mechanisms of the analogs.
This protocol uses a neuronal cell line to assess the ability of the test compounds to protect against cell death induced by an oxidative insult, such as hydrogen peroxide (H2O2).
Step-by-Step Methodology:
-
Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y or HT22) in a 96-well plate and allow them to adhere. [19]2. Pre-treatment: Treat the cells with various non-toxic concentrations of the lead this compound analogs for a specified period (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Add a concentration of H2O2 that is known to induce significant cell death to all wells except the untreated control wells.
-
Incubation: Co-incubate the cells with the test compounds and H2O2 for a defined period (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using the MTT assay as described in Chapter 2.1.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by each concentration of the test compound by comparing the viability of cells treated with the compound and H2O2 to those treated with H2O2 alone.
Part 4: Data Analysis and Interpretation
The successful execution of the described assays will generate a wealth of data. Proper analysis and interpretation are crucial for making informed decisions about which compounds to advance in the drug discovery pipeline. Key parameters to calculate and compare include:
-
IC50 values: For cytotoxicity and enzyme inhibition assays.
-
Ki values: For receptor binding assays.
-
EC50 values: For functional and neuroprotection assays.
-
Selectivity Indices: To compare the potency of a compound at different targets (e.g., MAO-A vs. MAO-B, Sigma-1 vs. Sigma-2).
A desirable lead candidate will exhibit high potency at the desired target, good selectivity over off-targets, low cytotoxicity, and demonstrable functional activity in a disease-relevant assay.
Conclusion
This in-depth technical guide has provided a comprehensive and logically structured framework for investigating the biological activity of this compound analogs. By following the outlined experimental workflows and protocols, researchers can systematically screen for and characterize the pharmacological properties of this promising class of compounds. The multi-targeted approach, encompassing cytotoxicity, MAO inhibition, sigma receptor binding, and neuroprotection, allows for a thorough evaluation of their therapeutic potential, particularly in the context of neurological disorders. The insights gained from these studies will be invaluable in guiding the selection and optimization of lead candidates for further preclinical and clinical development.
References
- Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC. (n.d.). National Institutes of Health (NIH).
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). MDPI.
- Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. (n.d.). Benchchem.
- Methodological approach to evaluating the neuroprotective effects of potential drugs. (n.d.). ResearchGate.
- SIGMA RECEPTOR BINDING ASSAYS. (2016). National Institutes of Health (NIH).
- Sigma Receptor Binding Assays. (2015). National Institutes of Health (NIH).
- A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). National Institutes of Health (NIH).
- Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. (n.d.). Semantic Scholar.
- Inhibition of uptake of catecholamines by benzylamine derivatives. (n.d.). PubMed.
- Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec.
- Benzylamine-sulphonamide derivatives as MAO-B inhibitors. (n.d.). ResearchGate.
- Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed.
- Cytotoxicity Assays. (n.d.). Life Science Applications.
- Sigma Receptor Binding Assays. (n.d.). National Library of Wales.
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed.
- Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.
- A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (n.d.). National Institutes of Health (NIH).
- Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec.
- A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. (n.d.). ResearchGate.
- Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. (n.d.). MDPI.
- Monoamine Oxidase Inhibitor Compounds List. (n.d.). BOC Sciences.
- Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc.
- Benzylamine antioxidants: relationship between structure, peroxyl radical scavenging, lipid peroxidation inhibition, and cytoprotection. (n.d.). PubMed.
- High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (n.d.). Acta Pharmacologica Sinica.
- Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
- Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Perelman School of Medicine at the University of Pennsylvania.
- Novel neuroprotective effects with O-benzyl derivative of pralidoxime in soman-intoxicated rodents. (n.d.). PubMed.
- The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. (n.d.). PubMed Central.
- Application and Research of Benzylamine. (2024). ChemicalBook.
- benzylamine analog binding studies as probes of the substrate sites of monoamine oxidases a and b. (n.d.).
- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). PubMed Central.
- Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands. (2004). PubMed.
- Design, Synthesis, and Structure-Affinity Relationships of Regioisomeric N-benzyl Alkyl Ether Piperazine Derivatives as sigma-1 Receptor Ligands. (2010). PubMed.
- Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. (2023). PubMed Central.
- (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). MDPI.
- Sigma Receptors. (n.d.).
- Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (n.d.). PubMed Central.
- Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. (n.d.). PubMed Central.
- 90389-91-6 | this compound. (n.d.). ChemScene.
- SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. (n.d.). Global Journal of Engineering Science and Research Management (GJESRM).
- Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats. (2025). ResearchGate.
- SYNTHESIS AND CHARACTERIZATION OF N-SUBSTITUTIONAL ETHYLENEDIAMINE DERIVATIVES. (n.d.).
- 90389-91-6|this compound|BLD Pharm. (n.d.).
- This compound | 90389-91-6. (n.d.). ChemicalBook.
- Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. (n.d.). PubMed.
Sources
- 1. gjesrm.com [gjesrm.com]
- 2. asianpubs.org [asianpubs.org]
- 3. opentrons.com [opentrons.com]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. evotec.com [evotec.com]
- 7. Monoamine Oxidase Assays [cellbiolabs.com]
- 8. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 15. med.upenn.edu [med.upenn.edu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for reductive amination to produce N-Ethyl-3-bromobenzylamine
Initiating Data Collection
I'm starting a deep dive to gather all relevant info on reductive amination for synthesizing N-Ethyl-3-bromobenzylamine. I'm focusing on the reaction's core mechanism, the popular reducing agents used, and the crucial reaction conditions.
Expanding Research Scope
I've widened the search to gather data on purification, physical properties, and safety aspects of the involved chemicals. Next, I plan to structure an application note, introducing reductive amination's role in synthesizing this compound. I'll craft a step-by-step protocol, detailing all materials and reagents with their specs. I'm focusing on the methodology and the reason for choosing specific reducing agents and reaction conditions.
Defining Synthesis Strategy
I'm now focusing on a comprehensive literature search to finalize the protocol for the reductive amination. I'm prioritizing authoritative sources for integrity and trustworthiness. I'll include physical properties and safety data, then structure the application note with an introduction and detailed experimental steps, explaining the choice of reducing agents and reaction parameters. I'll design a DOT script for a reaction mechanism diagram, and quantify reagent amounts, yield, and purity.
Application Notes and Protocols for Suzuki Coupling Reactions Utilizing N-Ethyl-3-bromobenzylamine
Introduction: The Strategic Importance of N-Ethyl-3-bromobenzylamine in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed reaction has become indispensable in the pharmaceutical industry for the synthesis of biaryl and substituted aromatic structures, which are prevalent scaffolds in a vast array of therapeutic agents.[5][6][7] this compound is a valuable building block in medicinal chemistry, offering a strategic point for molecular diversification. The presence of the bromo-substituent allows for the introduction of various aryl and heteroaryl groups via Suzuki coupling, while the ethylaminomethyl moiety provides a handle for further functionalization or can act as a key pharmacophoric element. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in Suzuki coupling reactions, offering detailed protocols, mechanistic insights, and troubleshooting strategies.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][8] The cycle can be broken down into three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[1][3][4] The efficiency of this step can be influenced by the electron density of the aryl halide; electron-rich systems may require more specialized, electron-rich and bulky phosphine ligands to facilitate this process.[9][10]
-
Transmetalation: In this crucial step, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.[2][11][12][13][14] The choice of base is critical and can significantly impact the reaction rate and yield.[11]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple and are eliminated. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2][3][4]
Visualizing the Catalytic Pathway
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a reliable method for the coupling of this compound with phenylboronic acid. The conditions outlined below have been selected to ensure a high yield and purity of the desired product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercial Source | Store under an inert atmosphere. |
| Phenylboronic Acid | >97% | Commercial Source | Can be sensitive to air and moisture. |
| Pd(dppf)Cl₂ | Catalyst Grade | Commercial Source | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).[15] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Commercial Source | Finely powdered for better reactivity. |
| 1,4-Dioxane | Anhydrous, >99.8% | Commercial Source | Use a freshly opened bottle or a solvent from a purification system. |
| Deionized Water | High Purity | In-house | Degas before use. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For workup and chromatography. |
| Hexanes | ACS Grade | Commercial Source | For chromatography. |
| Brine (Saturated aq. NaCl) | - | In-house | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Source | For drying the organic phase. |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Condenser | - | - | For reflux conditions. |
| Magnetic stirrer and stir bar | - | - | - |
| Inert gas supply (Argon or Nitrogen) | High Purity | - | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[9]
-
Solvent Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent should be degassed prior to use by bubbling the inert gas through it for at least 30 minutes.
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to 90 °C in an oil bath.[16][17]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-ethyl-3-(phenyl)benzylamine.[18]
Workflow Diagram
Figure 2. Experimental workflow for the Suzuki coupling of this compound.
Results and Discussion: Maximizing Success and Troubleshooting
The described protocol is expected to provide the desired product in good to excellent yields. Below is a table summarizing expected outcomes based on literature precedents for similar couplings.
| Entry | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3 | K₂CO₃ | Dioxane/H₂O 4:1 | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenyl-boronic acid | 3 | K₂CO₃ | Dioxane/H₂O 4:1 | 90 | 8 | 80-90 |
| 3 | 3-Pyridylboronic acid | 3 | K₃PO₄ | Dioxane/H₂O 4:1 | 100 | 12 | 75-85 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and scale.
Common Challenges and Troubleshooting
Even with a robust protocol, challenges can arise. Below are common issues and recommended solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is of high quality and has been stored properly under an inert atmosphere.[19] Consider using a different palladium precursor or ligand. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands like those from the Buchwald family (e.g., SPhos, XPhos) can be beneficial.[9]
-
Inefficient Transmetalation: The choice of base is critical.[11] If potassium carbonate is ineffective, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may improve the reaction rate.[9]
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst. Ensure the reaction setup is thoroughly degassed and maintained under a positive pressure of an inert gas.[1][19]
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This side reaction, forming a biphenyl byproduct from the boronic acid, is often promoted by the presence of oxygen.[1] Rigorous degassing is the primary solution.
-
Dehalogenation: The starting this compound may be reduced to N-ethylbenzylamine. This can sometimes be minimized by using milder bases or lower reaction temperatures.[1][19]
-
Protodeboronation: The boronic acid can be cleaved by water to the corresponding arene. While some water is often necessary for Suzuki couplings, using anhydrous conditions until the workup can mitigate this, especially with sensitive boronic acids.[9][20]
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of this compound. By understanding the underlying mechanism and carefully selecting the reaction conditions—particularly the catalyst, ligand, and base—researchers can efficiently synthesize a diverse range of substituted biaryl compounds. The protocol and troubleshooting guide provided herein offer a solid foundation for the successful application of this important transformation in drug discovery and development programs.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Amatore, C., Le Duc, G., & Jutand, A. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(40), 16008–16019. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
- ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
- Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28415-28419. [Link]
- ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
- ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
- RSC Publishing.
- ResearchGate. Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. [Link]
- ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- Organic Chemistry Portal. Example procedures for Suzuki reactions. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
- Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- Reddit. Suzuki help. [Link]
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
- ChemBK. N-Methyl-3-bromobenzylamine. [Link]
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
- Google Patents.
- Global Journal of Engineering Science and Research Management. SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes: N-Ethyl-3-bromobenzylamine as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction: Unlocking Heterocyclic Diversity
In the landscape of drug discovery and development, nitrogen-containing heterocyclic scaffolds are privileged structures, forming the core of countless pharmaceuticals and bioactive molecules.[1][2] The strategic design of these molecules hinges on the availability of versatile building blocks that offer multiple, distinct points for chemical modification. N-Ethyl-3-bromobenzylamine emerges as a particularly valuable precursor, possessing two key reactive centers: a nucleophilic secondary amine and an aryl bromide poised for transition-metal-catalyzed cross-coupling reactions. This unique bifunctionality allows for a range of elegant and efficient synthetic strategies to construct complex, fused heterocyclic systems.
This guide provides an in-depth exploration of the application of this compound in modern synthetic organic chemistry. We will dissect the core chemical principles, provide field-proven protocols for key transformations, and illustrate how this building block can be leveraged to create medicinally relevant scaffolds such as benzolactams and substituted indoles.
Caption: Reactive centers of this compound.
Strategy 1: Intramolecular Buchwald-Hartwig Amination for Benzolactam Synthesis
A powerful strategy for forming C-N bonds is the palladium-catalyzed Buchwald-Hartwig amination.[3][4] This reaction has revolutionized the synthesis of arylamines, offering a mild and highly versatile alternative to traditional methods.[3][5] By designing an intramolecular variant, we can leverage this transformation to construct nitrogen-containing heterocycles. The synthesis of N-ethyl substituted benzolactams from this compound provides a classic example of this approach.
The process involves two sequential steps:
-
Acylation: The secondary amine of this compound is first acylated with a suitable partner, such as chloroacetyl chloride. This step tethers the eventual cyclization partner to the nitrogen atom and forms an amide precursor.
-
Intramolecular C-N Coupling: The resulting N-acyl-N-ethyl-3-bromobenzylamine undergoes an intramolecular Buchwald-Hartwig cyclization. In the presence of a palladium catalyst, a suitable phosphine ligand, and a base, the palladium center oxidatively adds to the C-Br bond. Subsequent deprotonation of the amide nitrogen and reductive elimination forges the new C-N bond, yielding the desired seven-membered benzolactam.
Causality in Experimental Design:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed as they accelerate the rate-limiting reductive elimination step, improving reaction efficiency and yield.[6]
-
Base Selection: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required.[7] Its role is to deprotonate the amide nitrogen, forming the corresponding amidate which then participates in the catalytic cycle. The base must be strong enough to deprotonate the amide (pKa ~17) but should not interfere with the catalyst or substrate.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol 1: Synthesis of an N-Ethyl-Benzolactam
This protocol describes the synthesis of N-ethyl-6,7-dihydro-5H-dibenzo[b,f]azepin-6-one via a two-step sequence.
Step A: Acylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Add a solution of 2-phenylacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, N-(3-bromobenzyl)-N-ethyl-2-phenylacetamide, can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step B: Intramolecular Buchwald-Hartwig Cyclization
-
To an oven-dried Schlenk tube, add the crude N-(3-bromobenzyl)-N-ethyl-2-phenylacetamide (1.0 eq), palladium(II) acetate (0.05 eq), XPhos (0.10 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (0.1 M) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final benzolactam product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Strategy 2: Tandem Sonogashira Coupling / Intramolecular Cyclization
The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9][10] This reaction provides a gateway to introduce an alkyne functionality onto the aromatic ring of this compound. The resulting N-ethyl-3-(alkynyl)benzylamine intermediate is a perfect substrate for a subsequent intramolecular cyclization, leading to the formation of valuable isoindoline or tetrahydroisoquinoline derivatives.
The cyclization of the aminoalkyne intermediate can be triggered under various conditions:
-
Base-Mediated Cyclization: Strong bases can deprotonate the amine, and the resulting anion can undergo intramolecular nucleophilic attack on the alkyne (5-exo-dig or 6-exo-dig cyclization).
-
Transition-Metal Catalysis: Various metals (e.g., Au, Ag, Pt) can act as π-acids, activating the alkyne towards nucleophilic attack by the tethered amine.
Experimental Protocol 2: One-Pot Sonogashira/Cyclization for Substituted Isoindolines
This protocol describes a one-pot synthesis of a 2-ethyl-1-methylene-3-phenylisoindoline derivative.
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and copper(I) iodide (CuI, 0.06 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed triethylamine (0.1 M) via syringe, followed by phenylacetylene (1.2 eq).
-
Stir the reaction mixture at 60 °C for 6 hours to complete the Sonogashira coupling step.
-
After TLC or LC-MS confirms the consumption of the starting aryl bromide, add potassium tert-butoxide (2.5 eq) to the reaction mixture.
-
Increase the temperature to 80 °C and stir for an additional 12 hours to drive the intramolecular cyclization.
-
Cool the reaction to room temperature and quench by carefully adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to afford the desired substituted isoindoline.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Data Summary and Workflow
Table 1: Typical Conditions for Intramolecular C-N Coupling
| Parameter | Condition | Rationale / Comment |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, stable Pd(II) and Pd(0) precursors.[7] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphines improve catalytic activity.[6] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Strong, non-nucleophilic bases are essential for deprotonation.[7] |
| Solvent | Toluene, Dioxane | High-boiling, non-polar aprotic solvents are typically used. |
| Temperature | 80 - 120 °C | Thermal energy is required to drive the catalytic cycle. |
| Concentration | 0.05 - 0.2 M | Higher dilution can favor intramolecular over intermolecular reactions. |
General Experimental Workflow
Caption: A generalized workflow for heterocyclic synthesis.
Conclusion
This compound stands out as a highly effective and adaptable building block for the synthesis of diverse nitrogen-containing heterocycles. Its dual reactivity enables chemists to employ some of the most powerful reactions in the synthetic arsenal, including palladium-catalyzed cross-couplings like the Buchwald-Hartwig and Sonogashira reactions.[3][9] The ability to forge key C-N and C-C bonds in a controlled manner allows for the rapid construction of molecular complexity from a simple, commercially available starting material. The protocols and strategies outlined herein provide a robust foundation for researchers in medicinal chemistry and drug development to explore novel chemical space and accelerate the discovery of new therapeutic agents.
References
- Wikipedia.
- PubMed. Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines. [Link]
- Chemistry LibreTexts.
- Organic Chemistry Portal. Synthesis of isoindolinones. [Link]
- OUCI.
- PubMed. Synthesis of 3-Methyleneisoindolin-1-ones via Rhodium(III)
- NIH.
- NIH. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]
- MDPI. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]
- MDPI.
- YouTube.
- ResearchGate. Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- NIH. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]
- ResearchGate. Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. [Link]
- SciSpace. Sonogashira coupling. [Link]
- NIH. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
- MDPI. Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. [Link]
- SciSpace. recent advances in the cyclization of n-heterocycles: the role of enabling techniques. [Link]
- ResearchGate. Recent Advances in Sonogashira Reactions. [Link]
- NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
- Royal Society of Chemistry. Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). [Link]
- Royal Society of Chemistry. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link]
- ADMET and DMPK. New therapeutic modalities in drug discovery and development: Insights & opportunities. [Link]
- MDPI.
- ResearchGate.
Sources
- 1. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for the N-alkylation of 3-Bromobenzylamine
Introduction: The Strategic Importance of N-Alkylated Benzylamines
N-alkylated benzylamines are a cornerstone of modern medicinal chemistry and materials science. The introduction of alkyl substituents onto the nitrogen atom of the benzylamine scaffold profoundly influences the molecule's physicochemical properties, including its basicity, lipophilicity, and conformational flexibility. These modifications are critical in drug development for optimizing pharmacological activity, selectivity, and pharmacokinetic profiles. 3-bromobenzylamine, in particular, serves as a versatile building block, with the bromine atom providing a reactive handle for further synthetic transformations, such as cross-coupling reactions. This guide provides detailed experimental procedures for the N-alkylation of 3-bromobenzylamine, focusing on methodologies that offer high yield, selectivity, and operational simplicity for researchers in drug discovery and chemical synthesis.
Two primary strategies for the N-alkylation of 3-bromobenzylamine will be discussed: reductive amination and direct alkylation with alkyl halides. While direct alkylation is a classical approach, it is often plagued by over-alkylation, leading to mixtures of secondary and tertiary amines.[1][2][3] Reductive amination, conversely, offers a more controlled and selective pathway to the desired N-alkylated product and is often the preferred method in contemporary organic synthesis.[4][5]
Methodology 1: Reductive Amination
Reductive amination is a highly efficient one-pot procedure for the synthesis of secondary amines from primary amines and carbonyl compounds.[6] The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[7][8] This method is particularly advantageous as it minimizes the common issue of over-alkylation.[5][9]
Reaction Principle
The reaction is typically carried out in a suitable organic solvent, often with a mild acid catalyst to facilitate imine formation. A selective reducing agent is then introduced to reduce the imine C=N bond in the presence of the starting carbonyl group.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this purpose due to its mildness and selectivity for imines and iminium ions over ketones and aldehydes.[10]
Visualizing the Workflow: Reductive Amination
Caption: Workflow for the one-pot reductive amination of 3-bromobenzylamine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromobenzylamine | ≥98% | Commercially Available | Can be purified by distillation if necessary.[11] |
| Aldehyde or Ketone | Reagent Grade | Commercially Available | Use 1.0-1.2 equivalents. |
| Sodium Triacetoxyborohydride | ≥95% | Commercially Available | Moisture sensitive; handle under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Ensure solvent is dry for optimal reaction. |
| Acetic Acid | Glacial | Commercially Available | Optional catalyst for imine formation. |
| Saturated aq. NaHCO₃ | - | Prepared in-house | For quenching the reaction. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Commercially Available | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Experimental Protocol: N-Benzylation of 3-Bromobenzylamine
-
Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromobenzylamine (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Imine Formation : Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction : To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring : Continue to stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up : Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylated-3-bromobenzylamine.
Methodology 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation with an alkyl halide is a traditional SN2 reaction.[2] While seemingly straightforward, this method often suffers from a lack of selectivity, leading to the formation of di- and tri-alkylated byproducts.[3] This is because the secondary amine product is often more nucleophilic than the starting primary amine.[3] However, under carefully controlled conditions, such as using a large excess of the primary amine or specific bases, mono-alkylation can be favored.[12]
Reaction Principle
The primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[2] A base is typically added to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting amine.
Visualizing the Mechanism: SN2 Alkylation
Caption: Simplified mechanism of direct N-alkylation of 3-bromobenzylamine.
Experimental Protocol: N-Ethylation of 3-Bromobenzylamine
-
Reaction Setup : In a round-bottom flask, dissolve 3-bromobenzylamine (1.0 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base : Add a mild inorganic base, such as potassium carbonate (K₂CO₃) (2.0 eq.).
-
Addition of Alkylating Agent : Add ethyl bromide (1.1 eq.) dropwise to the stirred suspension.
-
Reaction Conditions : Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up : After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentration and Extraction : Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.
-
Drying and Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Safety and Handling
-
3-Bromobenzylamine : Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[13] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
Alkylating Agents (e.g., Alkyl Halides) : Many alkylating agents are toxic, flammable, and potential carcinogens.[14] Handle with extreme care in a fume hood and wear appropriate PPE.
-
Reducing Agents (e.g., Sodium Triacetoxyborohydride) : Reacts with water to produce flammable gases. Handle in a dry, inert atmosphere.
-
Waste Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations.[14] Contaminated materials should be treated as hazardous waste.[15]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Reductive Amination | Incomplete imine formation. | Add a catalytic amount of acetic acid. Ensure anhydrous conditions. |
| Inactive reducing agent. | Use fresh, properly stored NaBH(OAc)₃. | |
| Over-alkylation in Direct Alkylation | Secondary amine is more reactive. | Use a larger excess of the primary amine. Use a bulkier base. |
| Reaction temperature is too high. | Lower the reaction temperature and extend the reaction time. | |
| Difficult Purification | Close polarity of starting material and product. | Optimize the eluent system for column chromatography. Consider derivatization for easier separation. |
| Presence of multiple byproducts. | Re-evaluate the reaction conditions to improve selectivity. |
Conclusion
The N-alkylation of 3-bromobenzylamine is a fundamental transformation for the synthesis of a diverse range of compounds with potential applications in pharmaceuticals and materials science. Reductive amination stands out as a superior method for achieving high selectivity and yields of the desired mono-alkylated product. Direct alkylation, while simpler in concept, requires careful control to mitigate over-alkylation. The choice of method will depend on the specific substrate, desired scale, and the available resources. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and safely perform the N-alkylation of 3-bromobenzylamine to advance their scientific endeavors.
References
- Organic Chemistry Tutor.
- Chemistry Steps.
- RSC Publishing.
- YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
- Wikipedia.
- Master Organic Chemistry.
- Wikipedia.
- ScienceDirect.
- University of Calgary.
- Reddit. How to purify Benzylamine? [Link]
- ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
- ResearchGate. How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? [Link]
- ResearchGate. What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine? [Link]
- ResearchGate.
- Organic Chemistry Portal.
- University of St Andrews.
- RSC Publishing. Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel. [Link]
- ResearchGate.
- Duke University. Safe Handling of Hazardous Drugs. [Link]
- Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
- YouTube.
- Master Organic Chemistry.
- Organic Chemistry Portal.
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. chem.tamu.edu [chem.tamu.edu]
- 15. safety.duke.edu [safety.duke.edu]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of N-Ethyl-3-bromobenzylamine
Abstract
N-Ethyl-3-bromobenzylamine (CAS No. 90389-91-6) is a substituted benzylamine derivative that serves as a key intermediate in the synthesis of various chemical entities.[1][2] Its structural integrity and purity are paramount for the successful progression of research and development pathways. This application note provides a detailed, multi-technique guide for the robust characterization of this compound. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained to empower researchers to not only replicate but also adapt these methods for analogous molecules.
Introduction and Analytical Strategy
The unambiguous identification and purity assessment of chemical intermediates like this compound are critical checkpoints in any synthesis workflow. A failure to adequately characterize such a compound can lead to ambiguous downstream results, costly delays, and compromised product quality. A single analytical technique is rarely sufficient for complete characterization. Therefore, a holistic approach combining orthogonal techniques is essential.[3][4]
-
Structural Elucidation: NMR and FT-IR provide detailed information about the molecule's carbon-hydrogen framework and the functional groups present.
-
Molecular Weight & Fragmentation: Mass Spectrometry confirms the molecular weight and offers structural clues through predictable fragmentation patterns.
-
Purity Assessment: HPLC provides a quantitative measure of the compound's purity by separating it from potential impurities, starting materials, or side-products.
The following diagram outlines a logical workflow for the comprehensive characterization of this compound.
Caption: Recommended analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy is the cornerstone technique for determining the precise molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and its chemical environment.
Causality in Protocol Design:
-
Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for non-polar to moderately polar organic molecules and its residual solvent peak is well-characterized.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, volatile, and its single sharp signal does not typically overlap with analyte signals.[5]
Protocol 2.1: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a clean vial.
-
Standard Addition: Add a small drop of TMS to the solution.
-
Transfer: Filter the solution through a small cotton plug into a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for good signal-to-noise.
-
Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum by setting the TMS peak to 0.00 ppm.
Protocol 2.2: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (15-20 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer (e.g., at 101 MHz for a 400 MHz instrument). A larger number of scans (e.g., 1024 or more) is typically required.
-
Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.
Data Interpretation
The expected NMR data is summarized below, based on the known structure of this compound and spectral data from analogous compounds like N-ethylbenzylamine and 3-bromobenzylamine.[6][7]
| ¹H NMR Data (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.10 - 7.50 | Multiplet (m) | 4H | Ar-H |
| Benzylic Protons | ~3.75 | Singlet (s) | 2H | Ar-CH ₂-N |
| Methylene Protons | ~2.65 | Quartet (q) | 2H | N-CH ₂-CH₃ |
| Amine Proton | ~1.5 (variable) | Broad Singlet (br s) | 1H | N-H |
| Methyl Protons | ~1.15 | Triplet (t) | 3H | N-CH₂-CH ₃ |
| ¹³C NMR Data (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | ~122 (C-Br), 128-132 | Ar-C |
| Benzylic Carbon | ~53 | Ar-C H₂-N |
| Methylene Carbon | ~44 | N-C H₂-CH₃ |
| Methyl Carbon | ~15 | N-CH₂-C H₃ |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
MS is a powerful tool that provides the molecular weight of a compound and offers structural confirmation through analysis of its fragmentation pattern.[8] For a molecule containing bromine, MS is particularly informative due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Causality in Protocol Design:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for relatively volatile and thermally stable compounds like this compound.[3]
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method that reproducibly generates a library-searchable fragmentation pattern.[8]
Protocol 3.1: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temp: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source Temp: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Interpretation
The mass spectrum will provide crucial information for identity confirmation. The molecular weight of this compound is 214.1 g/mol .[1]
| Mass Spectrometry Data (Predicted) | m/z (mass-to-charge) | Interpretation |
| Molecular Ion | 213 / 215 | [M]⁺ and [M+2]⁺ peak cluster, characteristic of a single bromine atom, in ~1:1 ratio. |
| Key Fragment 1 | 199 / 201 | Loss of a methyl radical (•CH₃) from the ethyl group. [M-15]⁺ |
| Key Fragment 2 | 134 | Loss of the ethylamino group (•NHCH₂CH₃) and bromine radical (•Br), leaving the tropylium ion [C₇H₇]⁺ is less likely than benzylic cleavage. A more probable fragment is the loss of the bromophenyl radical. |
| Base Peak | 120 | Alpha-cleavage resulting in the loss of the bromophenyl radical to form [CH₂=N⁺H-CH₂CH₃]. This is a common fragmentation pathway for benzylamines.[7] |
| Aromatic Fragment | 170 / 172 | Bromotropylium ion [C₇H₆Br]⁺ formed after rearrangement. |
digraph "Fragmentation_Pathway" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];MolIon [label="this compound\n[M]⁺\nm/z 213/215"]; Frag1 [label="[M-C₇H₆Br]⁺\nm/z 120\n(Base Peak)"]; Frag2 [label="[M-CH₃]⁺\nm/z 199/201"]; Frag3 [label="[C₇H₆Br]⁺\nm/z 170/172"];
MolIon -> Frag1 [label="- •C₇H₆Br"]; MolIon -> Frag2 [label="- •CH₃"]; MolIon -> Frag3 [label="Rearrangement & - •NHCH₂CH₃"]; }
Caption: Predicted EI-MS fragmentation pathway for this compound.
High-Performance Liquid Chromatography (HPLC): Purity Determination
HPLC is the industry-standard technique for separating components in a mixture and quantifying the purity of a substance. A reverse-phase method is generally effective for compounds of moderate polarity.
Causality in Protocol Design:
-
Column: A C18 column is a versatile and robust choice for reverse-phase chromatography, offering excellent retention and separation for a wide range of organic molecules.[9]
-
Mobile Phase: A gradient of acetonitrile and water allows for the efficient elution of the main compound while also separating it from potentially more polar or less polar impurities. A small amount of acid (like formic acid) is often added to improve peak shape for amines by ensuring they are protonated.[9]
-
Detector: A UV detector is suitable as the benzene ring in the molecule will absorb UV light, typically around 254 nm.
Protocol 4.1: Reverse-Phase HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in methanol or acetonitrile. Dilute to ~0.1 mg/mL with the mobile phase for injection.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Data Interpretation
The result is a chromatogram plotting UV absorbance against time. The peak corresponding to this compound will have a specific retention time. Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram (Area % method). For a high-quality sample, the purity should be ≥98%.
| HPLC Method Parameters Summary | |
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temp | 30 °C |
| Injection Vol | 10 µL |
| Run Time | 15 minutes |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation.
Causality in Protocol Design:
-
Technique: Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation. It is ideal for liquids and solids, eliminating the need for preparing KBr pellets.[10]
Protocol 5.1: ATR-FT-IR Analysis
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum.
-
Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.
-
Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Data Interpretation
The resulting spectrum will show absorption bands corresponding to specific bond vibrations. This confirms the presence of the key functional groups.[11]
| FT-IR Data (Predicted) | Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| N-H Stretch | 3300 - 3400 (weak-medium, broad) | Stretching | Secondary Amine (N-H) |
| C-H Aromatic | 3000 - 3100 | Stretching | Ar-H |
| C-H Aliphatic | 2850 - 2980 | Stretching | -CH₂-, -CH₃ |
| C=C Aromatic | 1450 - 1600 (multiple bands) | Ring Stretching | Benzene Ring |
| C-N Stretch | 1250 - 1350 | Stretching | C-N Amine |
| C-Br Stretch | 500 - 600 | Stretching | C-Br |
Summary
The combination of NMR, MS, HPLC, and FT-IR provides a comprehensive and undeniable characterization of this compound. NMR confirms the detailed molecular structure, MS verifies the molecular weight and key fragments, HPLC quantifies purity, and FT-IR identifies the essential functional groups. Following these protocols will ensure the quality and identity of the compound, providing a solid foundation for its use in further scientific endeavors.
References
- The Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides.
- Semantic Scholar. A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances.
- The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications.
- NIST. N-Ethylbenzylamine, TMS derivative. NIST Chemistry WebBook.
- NIST. Benzenamine, N-ethyl-. NIST Chemistry WebBook.
- Yao, R-S., et al. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.
- SIELC Technologies. Ethyl 3-bromobenzoate.
- ResearchGate. A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances.
- Rajamani, P., & Sundaraganesan, N. SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. Rasayan J. Chem.
- The Royal Society of Chemistry. Supplementary Information - Green Chemistry.
- Doc Brown's Chemistry. mass spectrum of N-methylethanamine.
- The Royal Society of Chemistry. Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters.
Sources
- 1. This compound CAS#: 90389-91-6 [amp.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 3-Bromobenzylamine hydrochloride(39959-54-1) 1H NMR spectrum [chemicalbook.com]
- 7. N-Ethylbenzylamine(14321-27-8) 1H NMR [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ethyl 3-bromobenzoate | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bot Verification [rasayanjournal.co.in]
Application Note: A Stability-Indicating HPLC Method for the Purity Assessment of N-Ethyl-3-bromobenzylamine
Abstract
This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of N-Ethyl-3-bromobenzylamine. This method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of the active pharmaceutical ingredient (API) and the separation of its potential impurities and degradation products. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with photodiode array (PDA) detection. The causality behind each methodological choice is explained, and the protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its specificity, linearity, accuracy, precision, and robustness.
Introduction: The Rationale for a Validated Purity Method
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount as the presence of impurities, even in trace amounts, can affect the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for quality control throughout the drug development lifecycle.
High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for purity analysis.[1] A "stability-indicating" method is one that can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products.[2] This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to generate potential degradants. This application note provides a comprehensive guide to developing and validating such a method for this compound, grounded in authoritative standards set by the United States Pharmacopeia (USP) and ICH.[3][4]
Foundational Principles: Method Development Strategy
The development of a robust HPLC method is a systematic process. Our strategy is built on a logical progression from understanding the analyte's properties to fine-tuning chromatographic conditions for optimal separation.
Analyte Characterization: this compound
This compound is an aromatic amine with a bromine substituent. Its structure suggests it will possess a chromophore, making UV detection a suitable choice.[5] The presence of the amine group indicates that the compound's ionization state will be pH-dependent, a critical factor in reversed-phase chromatography.
The Logic of Reversed-Phase Chromatography
Reversed-phase HPLC is the most common mode of separation and was selected for this application.[6] It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This compound, being a moderately polar compound, is well-suited for this technique. The primary retention mechanism is hydrophobic interaction between the analyte and the stationary phase.[7]
Detector Selection: The Power of Photodiode Array (PDA)
A Photodiode Array (PDA) detector was chosen over a standard UV detector.[8] A PDA detector acquires absorbance data across a wide range of wavelengths simultaneously, offering several advantages:
-
Optimal Wavelength Selection: It allows for the determination of the maximum absorbance wavelength (λmax) for this compound, ensuring maximum sensitivity.
-
Peak Purity Analysis: PDA detectors are essential for assessing peak purity by comparing UV spectra across a single chromatographic peak.[9][10][11] This is a critical component of a stability-indicating method.[12]
-
Impurity Detection: It aids in identifying impurities that may have different spectral properties from the main compound.[13]
Experimental Protocols & Method Optimization
This section provides a step-by-step account of the method development process, explaining the reasoning behind each decision.
Materials and Reagents
-
This compound Reference Standard: Purity >99%
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade
-
Orthophosphoric Acid: Analytical grade
-
Water: Deionized, 18.2 MΩ·cm
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array detector was used.
Initial Method Parameters: The Starting Point
The initial method development began with a standard set of conditions commonly used for aromatic compounds.
| Parameter | Initial Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose column providing good retention for moderately polar compounds.[14] |
| Mobile Phase A | 0.02 M KH2PO4, pH 3.0 | A buffered aqueous phase to control the ionization of the amine group and ensure reproducible retention. |
| Mobile Phase B | Acetonitrile (ACN) | A common organic modifier in reversed-phase HPLC.[15] |
| Elution | Isocratic (50:50 A:B) | A simple starting point to assess retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | PDA Scan (200-400 nm) | To determine the λmax of the analyte.[16] |
| Column Temp. | 30 °C | To ensure stable retention times. |
Optimization Workflow: A Causal Pathway
The initial isocratic run showed a reasonable retention time for this compound but was not suitable for separating potential impurities that might elute very early or very late. A gradient elution was therefore necessary.[15]
Caption: Logical workflow for HPLC method optimization.
-
Gradient Development: A linear gradient from 30% to 90% ACN over 20 minutes was implemented. This allowed for the elution of a wider range of compounds with varying polarities.
-
pH Optimization: The pH of the aqueous mobile phase was varied between 2.5 and 4.5. A pH of 3.0 was found to provide the best peak shape (minimal tailing) for the protonated amine.
-
Organic Modifier: Methanol was evaluated as an alternative to acetonitrile. Acetonitrile provided better resolution between the main peak and a closely eluting impurity.
Recommended HPLC Method and System Suitability
The optimization process led to the following final method parameters.
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M KH2PO4, pH 3.0 (adjusted with H3PO4) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min (30% B), 5-20 min (30-90% B), 20-25 min (90% B), 25-26 min (90-30% B), 26-30 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm (PDA scan 200-400 nm for purity) |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Diluent | Mobile Phase A: Mobile Phase B (70:30) |
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must meet predefined performance criteria as outlined in USP <621>.[17][18][19]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency. |
| Relative Standard Deviation (RSD) | ≤ 2.0% for 5 replicate injections | Demonstrates system precision. |
Method Validation Protocol: A Self-Validating System
The optimized method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][20][21][22]
Caption: Core parameters for analytical method validation.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[23] To demonstrate this, forced degradation studies were conducted.[1][2]
Protocol for Forced Degradation: Solutions of this compound (1 mg/mL) were subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[24]
Results: The method was able to separate the main peak from all degradation products formed under these stress conditions. PDA peak purity analysis confirmed that the this compound peak was spectrally pure in all stressed samples, thus demonstrating the stability-indicating nature of the method.
Linearity
The linearity of the method was established by analyzing five solutions of this compound ranging from 50% to 150% of the nominal concentration (0.1 mg/mL). The calibration curve of peak area versus concentration yielded a correlation coefficient (r²) of >0.999.
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-day precision): The RSD of six replicate preparations at 100% of the target concentration was ≤ 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The RSD between the two days was ≤ 2.0%.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
In all cases, the system suitability parameters were met, and the results were not significantly affected, demonstrating the method's robustness.
Conclusion
A specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the purity assessment of this compound. The detailed protocols and the rationale behind the experimental choices provide a comprehensive guide for its implementation in a quality control environment. The use of a PDA detector is critical for ensuring the reliability of the purity assessment through peak purity analysis. This method is suitable for routine analysis and stability studies in the pharmaceutical industry.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). US Pharmacopeia. [Link]
- Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. LCGC. [Link]
- Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- <621> CHROM
- How to Calcul
- Forced degradation as an integral part of HPLC stability-indicating method development.
- Verification of peak purity in HPLC. Analytics-Shop. [Link]
- Calculation of Peak Purity in HPLC. Industrial Pharmacist. [Link]
- A Review on HPLC Method Development and Validation in Forced Degradation Studies.
- PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Knowledge. [Link]
- Understanding the Latest Revisions to USP <621>. Agilent. [Link]
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
- Peak Purity Analysis. Element Lab Solutions. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
- Diode Array Detector HPLC | DAD. SCION Instruments. [Link]
- Peak Purity Algorithms using Diode Array Detectors.
- Are You Sure You Understand USP <621>?.
- Quality Guidelines. ICH. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Labcompare. [Link]
- 3 Key Regulatory Guidelines for Method Valid
- UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu. [Link]
- HPLC‐UV‐EC Determination of Brominated Organic Compounds in W
- Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog. [Link]
- Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. [Link]
- GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. usp.org [usp.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. halocolumns.com [halocolumns.com]
- 8. labcompare.com [labcompare.com]
- 9. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 10. industrialpharmacist.com [industrialpharmacist.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 13. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 14. uhplcs.com [uhplcs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Verifying peak purity | Analytics-Shop [analytics-shop.com]
- 17. agilent.com [agilent.com]
- 18. Chromatography [usp.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. fda.gov [fda.gov]
- 21. starodub.nl [starodub.nl]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. onyxipca.com [onyxipca.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for N-Ethyl-3-bromobenzylamine: A Practical Guide to Safe Handling and Storage
Abstract
This comprehensive guide provides a detailed framework for the safe and effective handling and storage of N-Ethyl-3-bromobenzylamine (CAS No. 90389-91-6). Designed for researchers, scientists, and professionals in drug development, these application notes synthesize critical safety data, field-proven handling protocols, and essential storage procedures. By elucidating the causality behind experimental choices and grounding recommendations in authoritative sources, this document aims to foster a culture of safety and precision in the laboratory.
Introduction: Understanding the Compound
This compound is a substituted benzylamine that serves as a versatile intermediate in organic synthesis. Its utility in the construction of more complex molecules, particularly in the development of pharmaceutical and agrochemical compounds, necessitates a thorough understanding of its properties and associated hazards. The presence of a bromine atom on the benzene ring and an ethylamino group imparts specific reactivity and toxicological characteristics that must be respected for safe laboratory practice. This guide provides the foundational knowledge and practical protocols to mitigate risks associated with its use.
Material Properties and Specifications
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental design.
| Property | Value | Source |
| CAS Number | 90389-91-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₁₂BrN | [2][3] |
| Molecular Weight | 214.10 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 254.3 ± 15.0 °C (Predicted) | |
| Density | 1.307 ± 0.06 g/cm³ (Predicted) | |
| pKa | 9.35 ± 0.10 (Predicted) | |
| Purity (Typical) | ≥97% | [4] |
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related bromobenzylamines, such as 2-bromobenzylamine, 3-bromobenzylamine, and 4-bromobenzylamine, provide a strong indication of its potential hazards.[8][9][10][11][12]
Anticipated Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[8][11][12]
-
Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[13]
-
Irritant: May cause respiratory irritation.[10]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent any direct contact.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[14][15]
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable initial choice, but it is crucial to consult glove manufacturer's compatibility charts for breakthrough times. Double gloving is recommended for enhanced protection.[15]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and kept fastened. For larger quantities or in case of a significant spill risk, a chemical-resistant apron or suit should be considered.[8]
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][14]
Caption: Workflow for donning appropriate PPE before handling this compound.
Handling and Experimental Protocols
Adherence to strict handling protocols is paramount to ensuring a safe experimental environment.
General Handling
-
Work Area: All manipulations of this compound should be performed within a certified chemical fume hood.[8][14]
-
Inert Atmosphere: For prolonged storage or reactions sensitive to air, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended.[8]
-
Avoidance of Incompatibles: Keep the compound away from strong oxidizing agents, acids, and acid anhydrides.[15]
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[15][16]
Protocol: Reductive Amination using this compound
This protocol provides a general procedure for the use of this compound as a nucleophile in a reductive amination reaction, a common transformation in medicinal chemistry.
Objective: To synthesize a tertiary amine by reacting this compound with a model aldehyde (e.g., benzaldehyde) via reductive amination.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles for inert atmosphere
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq) to a dry round-bottom flask containing anhydrous dichloromethane (DCM).
-
Addition of Aldehyde: Add benzaldehyde (1.0 eq) to the stirred solution.
-
Formation of Imine/Iminium Ion: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the corresponding imine or iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: STAB can react with atmospheric moisture. Handle quickly.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: A streamlined workflow for the reductive amination protocol.
Storage and Stability
Proper storage is crucial to maintain the integrity and purity of this compound and to ensure laboratory safety.
-
Temperature: Store in a cool, well-ventilated area.[8][14] Some suppliers recommend refrigerated storage at 2-8 °C.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent degradation.[8]
-
Light: Protect from light by using an amber-colored bottle.[8]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[8][14]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids.[15]
Emergency Procedures
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15][17]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[15][17]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]
Spill Response
The response to a spill depends on its size and location.
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent.
-
Collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[16]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the laboratory immediately and alert others.[18]
-
If the substance is flammable, turn off all ignition sources if it is safe to do so.
-
Close the laboratory door and prevent unauthorized entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[18]
-
Sources
- 1. 90389-91-6|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound [90389-91-6] | Chemsigma [chemsigma.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound CAS#: 90389-91-6 [amp.chemicalbook.com]
- 6. This compound | 90389-91-6 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 2-Bromobenzylamine | C7H8BrN | CID 334072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Bromobenzylamine hydrochloride | C7H9BrClN | CID 2724096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Bromobenzylamine | C7H8BrN | CID 77571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzenemethanamine, 3-bromo- | C7H8BrN | CID 457587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 10269-01-9 Cas No. | 3-Bromobenzylamine | Apollo [store.apolloscientific.co.uk]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 16. chemscene.com [chemscene.com]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Ethyl-3-bromobenzylamine
Welcome to the technical support center for the synthesis of N-Ethyl-3-bromobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your synthetic protocols and improve your yields.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through two primary routes:
-
Reductive Amination: This two-step, one-pot process involves the reaction of 3-bromobenzaldehyde with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is often preferred for its control and avoidance of over-alkylation.[1][2]
-
Direct N-Alkylation: This method involves the reaction of 3-bromobenzylamine with an ethylating agent, such as ethyl bromide or ethyl iodide. While seemingly more direct, this approach can be complicated by the formation of byproduct tertiary amines and quaternary ammonium salts.[3][4]
This guide will address common issues and optimization strategies for both synthetic pathways.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.
Reductive Amination Route
Question 1: My reaction has stalled after the initial condensation, and I'm only observing the imine intermediate. What could be the problem?
Answer:
This is a common issue where the reduction of the imine to the final amine product is unsuccessful. Several factors could be at play:
-
Ineffective Reducing Agent: The choice and quality of your reducing agent are critical.
-
Sodium Borohydride (NaBH₄): While a common reducing agent, it can be less effective for reducing imines compared to aldehydes or ketones. A stepwise procedure, where the imine is formed first, followed by the addition of NaBH₄, can sometimes improve yields.[2]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations as it is milder and more selective for imines over carbonyls.[5][6] Ensure your reagent is fresh and has been stored under anhydrous conditions.
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent for selectively reducing imines. However, it is toxic and can generate hydrogen cyanide under acidic conditions, so proper handling and quenching procedures are essential.[1][2]
-
-
Reaction Conditions:
-
pH: The pH of the reaction mixture can significantly impact the equilibrium between the reactants and the imine, as well as the activity of the reducing agent. For many reductive aminations, slightly acidic conditions (pH 5-6) are optimal for imine formation.
-
Solvent: The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol can participate in the reaction and may not always be ideal. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred.
-
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromobenzaldehyde (1.0 equivalent) and ethylamine (1.1-1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. You can monitor this step by TLC or LC-MS.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the imine intermediate is consumed. This typically takes 2-12 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Question 2: I'm observing a significant amount of the starting 3-bromobenzaldehyde at the end of the reaction. How can I drive the reaction to completion?
Answer:
The presence of unreacted starting material suggests that the initial imine formation is the limiting step. Here are some strategies to improve conversion:
-
Stoichiometry: Using a slight excess of ethylamine (1.1 to 1.5 equivalents) can help shift the equilibrium towards imine formation.
-
Dehydrating Agent: The formation of the imine releases water, which can hydrolyze the imine back to the starting materials. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) can remove this water and drive the reaction forward.[1]
-
Reaction Time: Allow more time for the initial condensation step before adding the reducing agent. Monitoring the disappearance of the aldehyde by TLC or GC-MS is recommended.
N-Alkylation Route
Question 3: My primary issue is the formation of the tertiary amine (N,N-diethyl-3-bromobenzylamine) and even the quaternary ammonium salt. How can I improve the selectivity for the secondary amine?
Answer:
Over-alkylation is a classic challenge in N-alkylation reactions.[4] The desired product, this compound, is also a nucleophile and can react with the ethylating agent. Here are several approaches to minimize this side reaction:
-
Stoichiometry: Use a significant excess of the starting amine (3-bromobenzylamine) relative to the ethylating agent (e.g., ethyl bromide). This increases the probability that the ethylating agent will react with the primary amine rather than the secondary amine product. A starting ratio of 3:1 (amine:alkyl halide) or higher can be effective, but this may not be practical if the starting amine is expensive.
-
Slow Addition: Add the ethylating agent slowly and at a low temperature to maintain a low concentration of the alkylating agent throughout the reaction. This favors the reaction with the more abundant primary amine.
-
Competitive Deprotonation/Protonation Strategy: This is a more elegant approach to achieve mono-alkylation. By using the hydrobromide salt of the primary amine (3-bromobenzylamine·HBr) and a carefully chosen base, you can selectively deprotonate the primary amine for reaction, while the newly formed secondary amine product remains protonated and thus unreactive.[7]
Experimental Protocol: Selective Mono-N-Alkylation
-
Reaction Setup: Combine 3-bromobenzylamine hydrobromide (1.0 equivalent), an ethylating agent like ethyl bromide (1.1 equivalents), and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) in a suitable solvent like acetonitrile or DMF.[7]
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter off any precipitated salts. The filtrate can then be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. An acidic wash (e.g., dilute HCl) can remove any remaining primary amine and base, followed by a basic wash (e.g., saturated NaHCO₃) to neutralize the acid.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, reductive amination or N-alkylation, is generally better for preparing this compound?
A1: For laboratory-scale synthesis where high purity and good yields are desired, reductive amination is often the superior method .[2] It typically offers better control over the reaction and avoids the common issue of over-alkylation that plagues direct N-alkylation.[4] However, direct N-alkylation might be considered if the starting 3-bromobenzylamine is readily available and inexpensive, allowing for the use of a large excess to favor mono-alkylation.
Q2: What are the key safety precautions I should take during these syntheses?
A2:
-
3-bromobenzaldehyde and 3-bromobenzylamine: These compounds can be irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethylamine: This is a volatile and flammable liquid with a strong odor. It should be handled in a fume hood.
-
Reducing Agents:
-
Sodium triacetoxyborohydride and sodium borohydride: These can react with water to produce flammable hydrogen gas. Always quench reactions carefully and slowly.
-
Sodium cyanoborohydride: This is highly toxic and can release hydrogen cyanide gas if acidified. Use with extreme caution and have a proper quenching and waste disposal plan in place.
-
-
Solvents: Use flammable solvents like THF, diethyl ether, and DCM in a well-ventilated area away from ignition sources.
Q3: How can I effectively purify the final product?
A3:
-
Aqueous Work-up: An initial work-up is crucial.
-
An acidic wash (e.g., 1M HCl) will protonate any remaining amines, moving them to the aqueous layer.
-
A subsequent basic wash (e.g., saturated NaHCO₃ or 1M NaOH) will neutralize any remaining acid and deprotonate the desired product, bringing it back into the organic layer.
-
-
Column Chromatography: Flash column chromatography on silica gel is typically the most effective method for obtaining a highly pure product. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the product from streaking on the column.
Data Summary
| Parameter | Reductive Amination | N-Alkylation |
| Starting Materials | 3-bromobenzaldehyde, ethylamine | 3-bromobenzylamine, ethyl halide |
| Key Reagents | NaBH(OAc)₃, NaBH₃CN, or H₂/catalyst | Base (e.g., TEA, K₂CO₃) |
| Common Byproducts | Unreacted starting materials | Tertiary amine, quaternary salt |
| Primary Advantage | High selectivity for secondary amine | Potentially fewer steps |
| Primary Disadvantage | May require optimization of reducing conditions | Prone to over-alkylation |
Visualizations
Workflow for Reductive Amination
Caption: Reductive amination workflow for this compound synthesis.
Logical Relationship in N-Alkylation Selectivity
Caption: Reaction pathways in the N-alkylation of 3-bromobenzylamine.
References
- A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2018, August 2). ScienceDirect.
- Wikipedia. (n.d.). Amine alkylation.
- ResearchGate. (n.d.). Reductive amination of aldehyde 3 in different conditions.
- ResearchGate. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
- Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.
- BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Global Journal of Engineering Science and Research Management. (2018). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY.
- The Doyle Group. (2018, January 17). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination.
- Organic Syntheses. (n.d.). Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor: Ethyl 1-Benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
Sources
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of N-alkylbenzylamines
Welcome to the technical support center for the synthesis of N-alkylbenzylamines. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and strategic decisions involved in synthesizing this important class of compounds. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the two primary synthetic routes: Reductive Amination and Direct N-Alkylation . Our goal is to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction conditions for success.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of N-alkylbenzylamines. Each issue is broken down into potential causes and actionable solutions.
Problem: Low or No Product Yield in Reductive Amination
Question: I am performing a one-pot reductive amination between a benzaldehyde derivative and a primary amine using sodium triacetoxyborohydride (NaBH(OAc)₃), but my final yield is disappointingly low. What are the likely causes and how can I fix this?
Answer:
Low yield in a one-pot reductive amination is a frequent issue that can almost always be traced back to one of three areas: imine formation, the reducing agent, or competing side reactions.
Potential Causes & Recommended Solutions:
-
Inefficient Imine/Iminium Ion Formation: The cornerstone of this reaction is the initial condensation of the aldehyde and amine to form an imine, which is then protonated to an iminium ion for reduction.[1][2]
-
Solution 1: Catalytic Acid: The condensation step is often acid-catalyzed.[1] If your reaction stalls, consider adding a catalytic amount (1-5 mol%) of a mild acid like acetic acid (AcOH). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[3]
-
Solution 2: Water Removal: Imine formation is a reversible equilibrium reaction that produces water.[2] In some cases, especially with less reactive substrates, this equilibrium may not favor the imine. Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can drive the reaction forward by sequestering the water produced.
-
Solution 3: Pre-formation of the Imine: For particularly stubborn substrates, you can pre-form the imine before adding the reducing agent. Stir the aldehyde and amine together in the solvent (with a dehydrating agent, if necessary) for 1-2 hours at room temperature or with gentle heating (e.g., 40-60°C). You can monitor imine formation via TLC or ¹H NMR (observing the disappearance of the aldehyde proton signal ~9-10 ppm and the appearance of the imine proton signal ~8-9 ppm).[4] Once formation is confirmed, cool the mixture and add the reducing agent.
-
-
Inactive or Inappropriate Reducing Agent: The choice and quality of the hydride source are critical.
-
Solution 1: Verify Reagent Quality: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is hygroscopic and its potency can degrade over time.[5] Use a freshly opened bottle or a reagent that has been stored properly in a desiccator. If in doubt, consider titrating the reagent to determine its active hydride content.[5]
-
Solution 2: Choose the Right Reducing Agent: While NaBH(OAc)₃ is an excellent choice due to its mildness and selectivity for imines/iminiums over carbonyls, other options exist.[6][7] Sodium cyanoborohydride (NaBH₃CN) is also selective but requires slightly acidic conditions (pH 4-5) to be effective and generates toxic cyanide waste.[2][8] Sodium borohydride (NaBH₄) is cheaper but less selective; it can reduce the starting aldehyde if not used carefully.[8] If using NaBH₄, it is best to pre-form the imine before adding the reductant.[8]
-
-
Competing Reduction of the Aldehyde: If your reducing agent is too reactive or added too early, it can reduce the starting benzaldehyde to benzyl alcohol, a common byproduct.
-
Solution 1: Use a Selective Reductant: This is the primary advantage of NaBH(OAc)₃. Its steric bulk and the electron-withdrawing acetate groups temper its reactivity, making it highly selective for the protonated iminium ion over the neutral aldehyde.[7][9] If you are seeing significant alcohol byproduct with another reductant, switching to NaBH(OAc)₃ is the most robust solution.[5]
-
Solution 2: Control Reaction Temperature: Perform the reaction at room temperature or below (0°C). Lower temperatures can help favor the desired pathway and minimize side reactions.
-
Problem: Formation of Byproducts (Over-Alkylation) in Direct N-Alkylation
Question: I am trying to synthesize a secondary N-alkylbenzylamine by reacting a primary benzylamine with an alkyl halide, but I am getting significant amounts of the tertiary amine and even some quaternary ammonium salt. How can I improve the selectivity for mono-alkylation?
Answer:
Over-alkylation is the classic challenge of direct N-alkylation.[8] The primary amine starting material reacts to form the desired secondary amine product. However, this secondary amine product is often more nucleophilic than the starting primary amine, leading it to react again with the alkyl halide to form an undesired tertiary amine, which can then be quaternized.[8][10]
Potential Causes & Recommended Solutions:
-
Stoichiometry and Reagent Concentration: The relative amounts and concentrations of your reactants are crucial.
-
Solution 1: Use an Excess of the Amine: The most common and effective strategy is to use a significant excess (2-5 equivalents) of the primary benzylamine relative to the alkyl halide.[10][11] This increases the statistical probability that the alkyl halide will encounter and react with a molecule of the starting primary amine rather than the secondary amine product.
-
Solution 2: Slow Addition of Alkyl Halide: Instead of adding all the alkyl halide at once, add it dropwise or via a syringe pump over several hours. This keeps the instantaneous concentration of the alkylating agent low, further disfavoring the second alkylation event.[12]
-
-
Reaction Conditions (Base and Solvent):
-
Solution 1: Choose the Right Base: A base is required to neutralize the H-X formed during the reaction.[13] Using a bulky, non-nucleophilic base can sometimes help. However, a more robust strategy involves using a specific base/solvent system. Research has shown that using cesium carbonate (Cs₂CO₃) as the base in an anhydrous DMF solvent system is highly effective at promoting selective mono-N-alkylation and suppressing dialkylation.[10][11]
-
Solution 2: Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions like this one.[13]
-
-
Alternative Synthetic Routes:
-
Solution: Switch to Reductive Amination: If over-alkylation remains a persistent issue, the best solution is often to change your synthetic strategy entirely. Reductive amination is inherently more controlled, as the imine can only form once on a primary amine, preventing over-alkylation.[8] This is the most widely recommended method for the controlled synthesis of secondary amines.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more strategic questions about planning and executing N-alkylbenzylamine syntheses.
Question 1: How do I choose between Reductive Amination and Direct N-Alkylation?
Answer: The choice depends on substrate availability, desired product purity, and scalability.
-
Choose Reductive Amination for:
-
High Selectivity: When you need to synthesize a secondary amine from a primary amine without any tertiary amine byproduct. This is the key advantage.[8]
-
Complex Molecules: It tolerates a wide range of functional groups.[9]
-
Retrosynthetic Flexibility: You can disconnect the target molecule in two different ways to arrive at two potential aldehyde/amine starting pairs, offering more flexibility in sourcing starting materials.[8]
-
-
Choose Direct N-Alkylation When:
-
Starting Materials Are Limiting: If you only have access to a specific primary benzylamine and an alkyl halide, and the corresponding aldehyde for reductive amination is unavailable or expensive.
-
Synthesizing Tertiary Amines: If your target is a tertiary amine, a second alkylation step is desired, making this route more direct.
-
Cost is a Major Driver (with caution): Alkyl halides and bases can be cheaper than specialized borohydride reagents, but this can be a false economy if yields are low and purification is difficult due to over-alkylation.
-
Question 2: Which reducing agent is best for reductive amination?
Answer: For most lab-scale applications, Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice.
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, DCM[5][9] | Excellent selectivity for imines over carbonyls; mild conditions; no toxic byproducts.[5][7] | Water-sensitive; higher molecular weight means more reagent is needed by mass.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Good selectivity at controlled pH (4-5); stable in acidic solutions.[2] | Highly toxic (releases HCN upon acidic workup); less reactive than STAB.[2] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Inexpensive; powerful reductant. | Poor selectivity (can reduce aldehydes/ketones); requires careful control (e.g., pre-forming imine).[8] |
| H₂ / Metal Catalyst (e.g., Pd/C, Ni) | EtOH, MeOH | "Green" (byproduct is H₂O); excellent for large-scale synthesis. | Requires specialized hydrogenation equipment; catalyst can be deactivated; may reduce other functional groups.[2][14] |
Question 3: My starting benzylamine is old and shows impurities on a TLC plate. How should I purify it before use?
Answer: Benzylamines can oxidize or self-condense over time.[15] Purification is essential for clean reactions.
-
Acid-Base Extraction: A reliable method is to dissolve the impure amine in a non-polar organic solvent like diethyl ether or ethyl acetate. Add aqueous HCl (1M) to the separatory funnel. The amine will be protonated and move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. Separate the layers.
-
Free-Basing: Cool the aqueous layer containing the amine salt in an ice bath and slowly add a strong base (e.g., 2M NaOH) with stirring until the solution is strongly alkaline (pH > 12). The free amine will separate, often as an oil.
-
Extraction and Drying: Extract the liberated amine back into an organic solvent (e.g., diethyl ether, 3x). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or potassium hydroxide (KOH).[15]
-
Distillation: After filtering off the drying agent and removing the solvent, the benzylamine can be purified by vacuum distillation for the highest purity.[15]
Section 3: Visualized Workflows and Protocols
Workflow Diagram: Troubleshooting Reductive Amination
This decision tree provides a logical path for diagnosing and solving common issues in reductive amination reactions.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
Identifying and minimizing side products in N-Ethyl-3-bromobenzylamine synthesis
Welcome to the technical support guide for the synthesis of N-Ethyl-3-bromobenzylamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this important synthetic transformation. The guidance herein is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to identify and minimize the formation of unwanted side products, thereby maximizing yield and purity.
Overview of Primary Synthetic Route: Reductive Amination
The most reliable and common method for synthesizing this compound is through the reductive amination of 3-bromobenzaldehyde with ethylamine. This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this reaction, with milder hydrides being preferential.
Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a highly effective reagent for this transformation.[1][2][3] Its mild nature and selectivity for reducing protonated imines over aldehydes prevent the unwanted reduction of the starting material.[2][4][5] The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1][2]
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent issue that can often be traced back to several factors: incomplete imine formation, suboptimal pH, or degradation of the reducing agent.
Possible Causes & Solutions:
-
Incomplete Imine Formation: The initial condensation between 3-bromobenzaldehyde and ethylamine to form the imine is a reversible equilibrium. To drive the reaction forward, it is crucial to effectively remove the water that is formed as a byproduct.
-
Troubleshooting Step: Consider adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture. Alternatively, performing the reaction in a solvent system that allows for azeotropic removal of water can also be effective.
-
-
Suboptimal pH: The rate of imine formation and the subsequent reduction are pH-dependent. The reaction medium should be weakly acidic (pH ~5-6).[6]
-
Expert Insight: If the medium is too acidic, the ethylamine starting material will be fully protonated and thus non-nucleophilic, hindering the initial attack on the aldehyde. If it is too basic, the protonation of the imine to the more reactive iminium ion is inefficient, slowing down the reduction step.[6] Adding a small amount of acetic acid can catalyze imine formation without passivating the amine.[2]
-
-
Reducing Agent Potency: Sodium triacetoxyborohydride is moisture-sensitive.[1] Using aged or improperly stored reagent can lead to significantly lower reactivity and incomplete reduction.
-
Protocol: Always use a freshly opened bottle of NaBH(OAc)₃ or store it under an inert atmosphere in a desiccator. Ensure your solvent is anhydrous.
-
Q2: I am observing a significant amount of a dialkylated side product, N,N-diethyl-3-bromobenzylamine, in my crude product. How can I prevent this?
The formation of the tertiary amine, N,N-diethyl-3-bromobenzylamine, is a classic example of over-alkylation. This occurs when the desired product, this compound, acts as a nucleophile and reacts with another molecule of 3-bromobenzaldehyde and is subsequently reduced.
Minimization Strategies:
-
Control Stoichiometry: The most direct way to suppress this side reaction is to control the stoichiometry of the reactants. Using a slight excess of the primary amine (ethylamine) relative to the aldehyde can help, but the key is to avoid a large excess of the aldehyde.
-
Slow Addition of Reducing Agent: Adding the sodium triacetoxyborohydride portion-wise at a reduced temperature (e.g., 0 °C) can help to control the reaction rate. This ensures that the initially formed imine is reduced before the secondary amine product has a high probability of reacting further.
-
Alternative Synthetic Route: While reductive amination is generally preferred, direct N-alkylation of 3-bromobenzylamine with an ethylating agent (like ethyl bromide) can be considered. However, this method is notoriously difficult to control and often leads to a mixture of mono- and di-alkylated products, as the product amine is often more nucleophilic than the starting amine.[7][8] If this route is chosen, using the amine as the limiting reagent and a large excess of the alkylating agent can favor mono-alkylation, but purification will be challenging.[9][10]
Q3: My post-reaction analysis (NMR/LC-MS) shows unreacted 3-bromobenzaldehyde. How can I ensure the reaction goes to completion?
The presence of unreacted starting material is a common problem, often linked to the issues of reaction equilibrium and reagent activity as discussed in Q1.
Troubleshooting Workflow:
-
Monitor Imine Formation: Before adding the reducing agent, monitor the formation of the imine by Thin Layer Chromatography (TLC) or LC-MS. If the aldehyde spot/peak is still prominent after an hour, the condensation is likely stalled.
-
Catalyze Imine Formation: Add 0.1 to 0.5 equivalents of acetic acid to the mixture of the aldehyde and amine and stir for 30-60 minutes before adding the reducing agent. Acetic acid protonates the carbonyl oxygen, making the aldehyde more electrophilic, and also catalyzes the dehydration step.
-
Verify Reducing Agent Activity: As mentioned previously, ensure your NaBH(OAc)₃ is active. If you suspect it has degraded, use a fresh batch.
-
Increase Reaction Time/Temperature: While these reactions are often complete within a few hours at room temperature, sluggish reactions can be gently heated (e.g., to 40 °C) or allowed to run overnight to drive them to completion.
Q4: I have identified 3-bromobenzyl alcohol as a major impurity. Why is this forming and how do I prevent it?
The formation of 3-bromobenzyl alcohol indicates that the reducing agent is reducing the starting aldehyde directly, rather than selectively reducing the imine intermediate.
Causality and Prevention:
-
Choice of Reducing Agent: This side product is most common when using stronger, less selective reducing agents like sodium borohydride (NaBH₄).[1] NaBH₄ can readily reduce aldehydes at a rate competitive with imine reduction.[1][11]
-
Primary Solution: The best way to prevent this is to use the milder, more selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3][5] Its steric bulk and the electron-withdrawing acetate groups temper its reactivity, making it highly selective for the iminium ion over the neutral aldehyde.[2]
-
-
One-Pot vs. Stepwise Procedure: If you must use NaBH₄, you should perform the reaction in two distinct steps. First, allow the imine to form completely (monitored by TLC/LC-MS) in a solvent like methanol. Once the aldehyde is consumed, then add the NaBH₄. This sequential approach prevents the reducing agent from being present at the same time as the aldehyde starting material.
Data Summary and Recommended Conditions
For optimal results in the reductive amination synthesis of this compound, the following conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Starting Materials | 3-bromobenzaldehyde, Ethylamine (2M in THF/MeOH) | Commercially available and reliable starting points. |
| Stoichiometry | 1.0 eq. Aldehyde, 1.2-1.5 eq. Amine, 1.2-1.5 eq. Reducing Agent | A slight excess of amine and reductant ensures complete conversion of the limiting aldehyde. |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High selectivity for iminium ions minimizes side products like 3-bromobenzyl alcohol.[2][5] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous, non-protic solvents that are compatible with NaBH(OAc)₃.[1][2] |
| Catalyst | Acetic Acid (0.1 eq., optional) | Can accelerate imine formation, but may not be necessary. |
| Temperature | 0 °C to Room Temperature | Allows for controlled reaction and minimizes potential side reactions. |
| Reaction Time | 2-12 hours | Monitor by TLC or LC-MS for completion. |
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical transformations and decision-making process, the following diagrams have been created.
Caption: Reaction scheme for this compound synthesis and major side product pathways.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 4. Sodium triacetoxyborohydride, NaBH(OAc)3, is a mild reducing agen... | Study Prep in Pearson+ [pearson.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purifying N-Ethyl-3-bromobenzylamine with Column Chromatography
Welcome to the technical support center for the chromatographic purification of N-Ethyl-3-bromobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this and other basic amine compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your purification is not just successful, but also efficient and reproducible.
Understanding the Challenge: The Basic Nature of this compound
This compound, like many amine-containing compounds, presents a specific set of challenges during silica gel column chromatography. The core issue lies in the interaction between the basic nitrogen atom of the amine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction can lead to several undesirable outcomes:
-
Peak Tailing: The strong, and sometimes irreversible, binding of the amine to the silica gel causes the compound to elute slowly and asymmetrically, resulting in broad, tailing peaks.[1][2][3]
-
Poor Recovery: A portion of the compound can remain permanently adsorbed to the stationary phase, leading to significant product loss.[4]
-
Inconsistent Elution: The retention of the amine can be highly sensitive to minor variations in the mobile phase composition and the activity of the silica gel.
This guide will provide you with the necessary strategies to counteract these effects and achieve high-purity this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound, offering explanations and actionable solutions.
| Problem | Potential Causes | Solutions & Explanations |
| Severe Peak Tailing | Strong interaction between the basic amine and acidic silanol groups on the silica gel.[1][2] | 1. Add a Basic Modifier to the Eluent: Introduce a small amount (typically 0.5-2% v/v) of a volatile tertiary amine, such as triethylamine (TEA), to your mobile phase.[5] TEA acts as a competitive base, neutralizing the acidic silanol sites and preventing your target compound from binding too strongly, resulting in sharper, more symmetrical peaks.[6][7] 2. Use a Deactivated Stationary Phase: Consider using an amine-functionalized silica gel column. These columns have a surface that is less acidic and more compatible with basic compounds, minimizing unwanted interactions.[4] Basic or neutral alumina can also be an effective alternative to silica gel for purifying amines.[8][9] |
| Product is Not Eluting from the Column | The chosen eluent system is not polar enough to displace the strongly adsorbed amine from the silica gel. | 1. Gradually Increase Eluent Polarity: If using a gradient, ensure the polarity is increased sufficiently. For isocratic elution, a more polar solvent system may be necessary. A common solvent system for amines is a gradient of ethyl acetate in hexanes, or for more polar compounds, methanol in dichloromethane.[10] 2. Ensure Proper Deactivation: If using a basic modifier, ensure it is present throughout the entire purification process, from column equilibration to final elution, to maintain a consistently deactivated stationary phase.[6] |
| Poor Separation from Impurities | The chosen solvent system does not provide adequate selectivity between your product and impurities. | 1. Optimize the Solvent System with TLC: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 and maximizes the separation from impurities.[5][11] 2. Employ Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[5] |
| Low Product Recovery | Irreversible adsorption of the product onto the silica gel. | 1. Use a Basic Modifier or Alternative Stationary Phase: As with peak tailing, this is often due to strong acid-base interactions. The use of triethylamine or an amine-functionalized/alumina column is crucial.[4][9] 2. Dry Loading: If your compound is not very soluble in the initial, less polar eluent, it can precipitate at the top of the column, leading to poor elution and recovery. In such cases, pre-adsorbing your crude material onto a small amount of silica gel (dry loading) and then adding it to the top of the column can improve results.[5] |
| Presence of Triethylammonium Salts in Final Product | If an acidic workup was performed prior to chromatography, residual acid can react with the triethylamine in the eluent to form non-volatile salts. | 1. Post-Column Wash: After combining the pure fractions and removing the solvent, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to remove the acidic proton and allow for the evaporation of free triethylamine.[6] 2. Aqueous Wash: A simple water wash of the combined organic fractions can also be effective in removing the triethylammonium salt, provided your product has low water solubility. |
Experimental Protocol: A Representative Method for Purifying this compound
While the optimal conditions should always be determined empirically via TLC, the following protocol provides a robust starting point for the flash column chromatography of this compound on a laboratory scale.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (flash grade, 230-400 mesh)
-
Glass chromatography column
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (TEA)
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
Collection tubes or flasks
-
Rotary evaporator
2. Eluent Preparation:
-
Prepare a stock solution of 1% triethylamine in ethyl acetate.
-
Prepare a range of mobile phases by mixing the 1% TEA/ethyl acetate stock with hexanes. A good starting point for TLC analysis would be 5%, 10%, and 20% of the TEA/ethyl acetate stock in hexanes.
3. TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in the prepared eluent systems.
-
Visualize the spots under UV light.
-
Select the eluent system that provides an Rf value of ~0.2-0.3 for the this compound spot and the best separation from impurities.
4. Column Packing (Slurry Method):
-
Secure the column vertically and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar eluent you plan to use.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica.
-
Drain the solvent until it is just level with the top of the sand.
5. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the sand.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
6. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column (e.g., with a pump or house air) to begin elution at a steady flow rate.
-
Collect fractions in separate tubes.
-
Monitor the elution process by TLC, spotting small aliquots from the collected fractions.
7. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is triethylamine added to the eluent?
Triethylamine is a basic compound that is added to the mobile phase to neutralize the acidic silanol groups on the surface of the silica gel.[5] This prevents the basic this compound from interacting too strongly with the stationary phase, which in turn minimizes peak tailing and improves recovery.[6][7]
Q2: Can I use ammonia instead of triethylamine?
Yes, a solution of ammonia in methanol (e.g., 2M) can also be used as a basic modifier, typically with a more polar eluent system like methanol/dichloromethane.[10] However, triethylamine is often preferred for its volatility, which can make it easier to remove from the final product.
Q3: My compound is still tailing even with triethylamine. What should I do?
If you are still observing significant tailing, consider the following:
-
Increase the concentration of triethylamine: You may need to increase the concentration to 1.5% or 2%.
-
Switch to a different stationary phase: Amine-functionalized silica or basic alumina are excellent alternatives for purifying basic compounds and may provide better results.[4][9]
-
Consider reversed-phase chromatography: If your compound has sufficient polarity, reversed-phase chromatography can be a very effective purification method for amines.[4]
Q4: What is the difference between wet and dry loading, and when should I use each?
-
Wet loading involves dissolving your sample in a minimal amount of the eluent and directly applying it to the column. This is generally suitable for samples that are readily soluble in the mobile phase.
-
Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column. This method is preferred when your compound has poor solubility in the initial eluent, as it can prevent precipitation at the top of the column and lead to better separation.[5]
Q5: How do I choose the right solvent system?
The ideal solvent system is best determined by running several TLCs with different solvent mixtures. The goal is to find a system where your target compound has an Rf value of approximately 0.2-0.3.[11] This generally provides the best separation on a column. Common solvent systems for compounds of intermediate polarity like this compound are mixtures of hexanes and ethyl acetate. For more polar compounds, dichloromethane and methanol are often used.[10]
References
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Baxter, A. D., et al. (2016). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Royal Society of Chemistry.
- HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Wiley-VCH. (2007). Supporting Information.
- Chromatography Forum. (2007, September 12). severe tailing on column.
- University of Calgary. (n.d.). Column chromatography.
- Fuji Silysia Chemical. (n.d.). Silica gel for Column Chromatography.
- Wiley-VCH. (2008). Supporting Information.
- Organic Syntheses. (n.d.). 3,5-DIBROMO-2-PYRONE.
- Teledyne ISCO. (n.d.). Silica Gel Column Chromatography.
- Royal Society of Chemistry. (n.d.). Efficient and selective N-benzylation of amines using Pd doped La-BDC MOF catalyst.
- University of Rochester. (n.d.). Tips for Flash Column Chromatography.
- Zakarian Group, UC Santa Barbara. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
- University of Rochester. (n.d.). Purification: How to Run a Flash Column.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- University of Rochester. (n.d.). Chromatography: The Solid Phase.
- Organic Syntheses. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl.
- Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. severe tailing on column - Chromatography Forum [chromforum.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. Purification [chem.rochester.edu]
Addressing stability and degradation issues of N-Ethyl-3-bromobenzylamine
Welcome to the technical support center for N-Ethyl-3-bromobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered during experimentation. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your results.
Introduction to the Stability of this compound
This compound, like many aromatic amines, is a versatile intermediate in pharmaceutical synthesis.[1] However, its utility can be compromised by inherent instability. Aromatic amines are generally susceptible to oxidation, a process that can be accelerated by exposure to light, air, heat, and non-neutral pH conditions.[2] Understanding and mitigating these degradation pathways are critical for obtaining reliable and reproducible experimental outcomes.
This guide provides a structured, in-depth approach to troubleshooting common issues, explaining the underlying chemical principles to empower you in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My previously colorless this compound solution has turned yellow/brown. What is causing this discoloration and is the compound still usable?
Answer:
Discoloration is a common indicator of degradation in aromatic amines. The yellow or brown hue is likely due to the formation of oxidized and potentially polymerized impurities.[2]
Root Causes:
-
Oxidation: The primary cause is oxidation of the amine functional group, which is susceptible to attack by atmospheric oxygen. This process can be catalyzed by light and heat. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, influencing its reactivity and susceptibility to oxidation.[2]
-
Impurity Formation: The degradation process can lead to the formation of various byproducts, including the corresponding imine and aldehyde (3-bromobenzaldehyde), as well as lower-order amines.[3][4]
Is it still usable?
The usability of the discolored solution depends on the tolerance of your specific application to impurities. For highly sensitive reactions, such as in late-stage pharmaceutical synthesis, the presence of even minor impurities can be detrimental. For less sensitive applications, it may still be viable, but with caution.
Recommended Actions:
-
Quantify Purity: Use analytical techniques such as HPLC, GC-MS, or NMR to determine the purity of the discolored solution and identify the degradation products.
-
Purification: If the compound is deemed valuable and the impurities are identifiable, consider re-purification via column chromatography or distillation.
-
Preventative Measures: For future experiments, adhere strictly to the recommended storage and handling protocols outlined in Question 2.
Question 2: What are the optimal storage and handling conditions for this compound to prevent degradation?
Answer:
Proper storage and handling are paramount to maintaining the stability and purity of this compound.
Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or refrigerated (2-8°C)[5] | Lower temperatures slow down the rate of oxidative degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen)[6][7] | Prevents contact with atmospheric oxygen, a key driver of degradation. |
| Light | Store in a dark place, using amber vials or by wrapping containers in aluminum foil.[6][7] | Light, particularly UV light, can catalyze oxidative reactions.[2] |
| Container | Tightly sealed containers.[8] | Prevents exposure to moisture and atmospheric gases. |
Handling Best Practices:
-
Inert Atmosphere: When preparing solutions or aliquoting the compound, do so under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Minimize Air Exposure: Work quickly to minimize the time the compound is exposed to air.
-
Use Fresh Solvents: Use freshly distilled or deoxygenated solvents for preparing solutions to minimize dissolved oxygen.
Experimental Workflow for Handling this compound:
Caption: Recommended workflow for handling this compound.
Question 3: I am observing unexpected side products in my reaction involving this compound. Could this be due to its degradation?
Answer:
Yes, it is highly probable. The degradation products of this compound can participate in side reactions, leading to unexpected impurities in your final product.
Plausible Degradation Pathways and Resulting Side Products:
The degradation of benzylamines often involves oxidation and hydrolysis.[4]
Caption: Potential oxidative degradation pathway of this compound.
-
3-Bromobenzaldehyde: This aldehyde can react with other nucleophiles in your reaction mixture or undergo further oxidation to 3-bromobenzoic acid.
-
Ethylamine: This primary amine can compete with your desired nucleophiles, leading to the formation of ethyl-adducts as side products.
Troubleshooting Steps:
-
Confirm Starting Material Purity: Before starting your reaction, run a purity check (e.g., NMR or LC-MS) on your this compound to ensure it meets the required specifications.
-
Analyze Crude Reaction Mixture: Use LC-MS or GC-MS to analyze your crude reaction mixture to identify the masses of the unexpected side products. Compare these with the expected masses of degradation-related impurities.
-
Reaction Condition Optimization:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere.
-
Solvent Choice: Use dry, deoxygenated solvents.
-
Temperature Control: Avoid unnecessarily high reaction temperatures.
-
Question 4: Are there any specific reagents or reaction conditions that are incompatible with this compound?
Answer:
Yes, due to its chemical nature, this compound is incompatible with certain classes of reagents.
Table of Incompatibilities:
| Incompatible Reagent Class | Reason for Incompatibility | Potential Outcome |
| Strong Oxidizing Agents (e.g., peroxides, permanganates)[8][9] | The amine group is readily oxidized. | Rapid and uncontrolled degradation, potentially leading to a hazardous reaction. |
| Strong Acids [9] | Protonation of the amine can occur, forming a salt and potentially altering its reactivity and solubility. | Formation of ammonium salts, which may precipitate or be unreactive in the desired transformation. |
| Acid Chlorides and Anhydrides | Acylation of the secondary amine. | If not the intended reaction, this will consume the starting material and form an amide byproduct. |
| Aldehydes and Ketones | Can form imines or enamines. | Unwanted side reactions if these functional groups are present in your reaction mixture. |
Self-Validating Protocol for Compatibility Testing:
When planning a new reaction, it is prudent to perform a small-scale compatibility test.
Step-by-Step Protocol:
-
Small-Scale Test: In a small vial, dissolve a few milligrams of this compound in the reaction solvent.
-
Add Reagent: Add a stoichiometric equivalent of the questionable reagent.
-
Monitor: Stir at the intended reaction temperature for a short period (e.g., 30-60 minutes).
-
Analyze: Take a sample and analyze by TLC or LC-MS to check for the disappearance of the starting material or the appearance of new, unexpected spots/peaks.
This simple test can save significant time and resources by identifying potential incompatibilities before committing to a large-scale reaction.
References
- Degradation of benzylamines during chlorination and chloramin
- A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Arom
- Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D4EW00556B. (URL: )
- The Role of Aromatic Amine Intermediates in Pharmaceutical Synthesis. (URL: )
- This compound | 90389-91-6 - ChemicalBook. (URL: )
- N-Ethyl-4-bromobenzylamine - ChemScene. (URL: )
- 90389-91-6|this compound|BLD Pharm. (URL: )
- SAFETY D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 90389-91-6 [m.chemicalbook.com]
- 7. 90389-91-6|this compound|BLD Pharm [bldpharm.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Troubleshooting low conversion rates in N-ethylation reactions
Welcome to the Technical Support Center for N-ethylation reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this fundamental transformation. Instead of a generic overview, we will directly address specific, field-reported issues in a question-and-answer format to help you troubleshoot and optimize your experiments effectively.
I. Core Troubleshooting Guide: Diagnosing Low Conversion
This section addresses the most critical issue in N-ethylation: low yield or complete reaction failure. We will proceed through a logical diagnostic workflow, from the simplest checks to more complex mechanistic considerations.
Q1: My N-ethylation reaction shows very low conversion or has stalled completely. What are the primary causes and how do I fix them?
Low conversion is a multifaceted problem that can stem from issues with reagents, reaction conditions, or the chosen methodology. The following workflow provides a systematic approach to identifying the root cause.
Logical Troubleshooting Workflow
Below is a diagnostic flowchart to systematically identify the source of low conversion in your N-ethylation reaction.
Technical Support Center: Scale-Up Synthesis of N-Ethyl-3-bromobenzylamine
Introduction
Welcome to the technical support guide for the laboratory scale-up synthesis of N-Ethyl-3-bromobenzylamine. This document is intended for researchers, scientists, and drug development professionals who are looking to produce this valuable intermediate in larger quantities. The synthesis of secondary amines, such as this compound, is a cornerstone of medicinal chemistry and process development.[1] Reductive amination stands out as a widely used and efficient method for this transformation, involving the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[2][3]
This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure a successful and safe scale-up of this synthesis. We will focus on the reductive amination of 3-bromobenzaldehyde with ethylamine, a common and effective route to the target molecule. Our approach emphasizes not just the procedural steps but the underlying chemical principles to empower you to make informed decisions during your process.
Core Synthesis Workflow: Reductive Amination
The synthesis of this compound is typically achieved through the reductive amination of 3-bromobenzaldehyde and ethylamine. This process can be performed in a one-pot procedure where the intermediate imine is formed and subsequently reduced in the same reaction vessel.[4]
Reaction Scheme
The overall transformation is as follows:
The reaction proceeds via a two-step mechanism within a single pot:
-
Imine Formation: The amine (ethylamine) adds to the carbonyl group of the aldehyde (3-bromobenzaldehyde) to form a hemiaminal, which then dehydrates to form an imine intermediate.[2] This step is often favored under slightly acidic conditions.[4]
-
Reduction: A reducing agent selectively reduces the imine to the corresponding secondary amine.[2]
Workflow Diagram
Sources
Removing unreacted starting materials from N-Ethyl-3-bromobenzylamine
<
Welcome to the technical support guide for the purification of N-Ethyl-3-bromobenzylamine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the knowledge to overcome common challenges associated with removing unreacted starting materials and ensuring the high purity of your final compound.
Understanding the Impurity Profile
This compound is commonly synthesized via the reductive amination of 3-bromobenzaldehyde with ethylamine.[1][2][3] This synthetic route is efficient but can result in a crude product containing several key impurities that must be removed.
-
Unreacted 3-Bromobenzaldehyde: A common impurity due to incomplete reaction. Its presence can interfere with subsequent reactions and complicate analytical characterization.
-
Unreacted Ethylamine: Being a volatile gas at room temperature, much of this may be lost during the reaction or initial workup, but residual amounts can persist, especially if used in large excess.[4][5][6]
-
Imine Intermediate: The intermediate formed between the aldehyde and amine can sometimes remain if the reduction step is incomplete.[2]
-
Side-Products: Over-alkylation or other side reactions can lead to minor impurities, though these are typically less prevalent than unreacted starting materials.
A successful purification strategy depends on the differential chemical and physical properties of the desired product versus these impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My NMR/TLC analysis clearly shows residual 3-bromobenzaldehyde. What is the most effective way to remove it?
Answer: The most robust method for removing a significant amount of unreacted aldehyde is a liquid-liquid extraction procedure based on the differential reactivity and acidity of the components. Since your desired product, this compound, is a secondary amine, it is basic. The aldehyde is essentially neutral. This difference is the key to their separation.
The recommended technique is an acid-base extraction .[7][8][9] By washing the crude organic solution with an aqueous acid (e.g., 1M HCl), you can protonate the basic amine product, forming a water-soluble ammonium salt.[7][9] The neutral aldehyde impurity will remain preferentially in the organic layer.
Purification Workflow: Acid-Base Extraction
Caption: Workflow for amine purification via acid-base extraction.
Question 2: I'm concerned about residual ethylamine in my product. How can I ensure it is completely removed?
Answer: Ethylamine is a gas at room temperature with a boiling point of 16.6°C and is highly soluble in water.[4][6] Most of it should be removed during solvent evaporation. However, for rigorous removal, the acid-base extraction described above is also highly effective. Ethylamine is a primary amine and is also basic (pKa of its conjugate acid is ~10.6), meaning it will be protonated and extracted into the aqueous acidic layer along with your desired product.[10][11]
When you later basify the aqueous layer and re-extract your product, the highly volatile ethylamine will largely remain in the aqueous phase or be lost to the atmosphere, leading to a clean separation.
Question 3: My TLC plate shows streaking, and the separation between my product and impurities is poor. What does this mean and how can I fix it?
Answer: Streaking on a silica gel TLC plate is a classic sign of a basic compound, such as an amine, interacting strongly with the acidic silanol groups on the silica surface.[12][13][14] This interaction can lead to poor separation, tailing peaks, and even product loss on a preparative column.
To resolve this, you have two primary options for flash column chromatography:
-
Use a Modified Mobile Phase: Add a small amount of a competing base, such as triethylamine (TEA) or ammonia (e.g., 0.5-2% v/v), to your eluent system (e.g., Hexane/Ethyl Acetate).[15][16][17] The added base will neutralize the acidic sites on the silica, allowing your amine product to travel through the column more cleanly, resulting in sharper bands and better separation.[16]
-
Use a Different Stationary Phase: An even better solution is to use a stationary phase that is less acidic. Amine-functionalized silica (NH2-silica) or basic alumina are excellent alternatives to standard silica gel for purifying amines.[12][13] These supports minimize the acid-base interactions that cause streaking and often allow for elution with simpler, neutral solvent systems like hexane/ethyl acetate.[13][14]
Table 1: Starting Material and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 233-236 | Aromatic aldehyde, neutral, high boiling point.[18][19] |
| Ethylamine | C₂H₇N | 45.09 | 16.6 | Aliphatic primary amine, basic, volatile gas.[4][6] |
| This compound | C₉H₁₂BrN | 214.10 | N/A | Aromatic secondary amine, basic.[20][21][22] |
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Aldehyde
This protocol assumes your crude product is dissolved in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash:
-
Transfer the organic solution of your crude product to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Allow the layers to separate completely. The protonated amine product is now in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc).
-
Drain and collect the aqueous layer. Drain and set aside the organic layer (which contains the aldehyde).
-
To ensure complete extraction, add a fresh portion of 1M HCl to the organic layer, shake, and combine this second aqueous wash with the first. Discard the organic layer.
-
-
Basification and Re-extraction:
-
Place the combined acidic aqueous extracts in a clean flask and cool in an ice bath.
-
Slowly add 2M sodium hydroxide (NaOH) solution dropwise while stirring until the pH is greater than 10 (verify with pH paper). You may see the deprotonated amine product "crashing out" as an oil or solid.
-
Transfer this basic aqueous mixture back to the separatory funnel.
-
Add a volume of fresh organic solvent (EtOAc or DCM) equal to the original volume.
-
Shake vigorously, venting frequently. Allow the layers to separate.
-
Drain and collect the organic layer, which now contains your purified this compound.
-
Repeat the extraction of the aqueous layer with two more portions of fresh organic solvent to maximize yield.
-
-
Final Workup:
-
Combine all organic extracts.
-
Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation to yield the purified product.
-
Frequently Asked Questions (FAQs)
Q: Can I use sodium bicarbonate instead of HCl for the extraction? A: No. Sodium bicarbonate is a weak base and is used to remove acidic impurities (like carboxylic acids).[7] To extract a basic amine, you need to use an acid to protonate it.[7][8]
Q: My reduction seems incomplete, and I have both imine and aldehyde impurities. Will the acid wash remove the imine as well? A: Yes. Imines are also basic due to the nitrogen atom and will be protonated by the acid wash. They will be extracted into the aqueous layer along with your desired amine product. Therefore, acid-base extraction is excellent for removing neutral impurities like aldehydes but will not separate the desired secondary amine from the intermediate imine. If an incomplete reduction is the issue, you will need to either re-subject the mixture to reducing conditions or use chromatography for separation.
Q: Is distillation a viable purification method? A: It can be, but it is often more difficult. 3-Bromobenzaldehyde has a high boiling point (233-236 °C), which may be close to that of your product.[18] Vacuum distillation would be required, and achieving a clean separation might be challenging without a good fractional distillation setup. Extraction and chromatography are generally more reliable for this specific separation.
Q: How can I confirm the purity of my final product? A: The purity of the final product should be confirmed using standard analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is ideal for confirming the structure and checking for the absence of aldehyde proton signals (~9-10 ppm). Thin-Layer Chromatography (TLC) can be used to ensure a single spot is present. For higher purity requirements, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.
References
- 3-Bromobenzaldehyde (C7H5BrO) properties. Google Vertex AI Search.
- Ethylamine - Wikipedia. Wikipedia.
- ETHYLAMINE - CAMEO Chemicals. NOAA.
- Ethylamine | 75-04-7. ChemicalBook.
- Ethylamine - Sciencemadness Wiki. Sciencemadness.
- Ethylamine Definition - Organic Chemistry Key Term. Fiveable.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts. Chemistry LibreTexts.
- 3-Bromobenzaldehyde | 3132-99-8. ChemicalBook.
- Chemical Properties of Benzaldehyde, 3-bromo- (CAS 3132-99-8). Cheméo.
- 3 Bromobenzaldehyde at Attractive Prices, High Purity and Reliable Packing. TradeIndia.
- 3-Bromobenzaldehyde 97 3132-99-8. Sigma-Aldrich.
- Amine workup : r/Chempros - Reddit. Reddit.
- Acid–base extraction - Wikipedia. Wikipedia.
- Acid and Base Extraction - Engineering Ideas Clinic - Confluence. McMaster University.
- How do I purify ionizable organic amine compounds using flash column chrom
- Is there an easy way to purify organic amines?. Biotage.
- Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). DOI:10.1039/D1RE00205H.
- This compound | 90389-91-6. ChemicalBook.
- Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis.
- Application Note – Reductive Amin
- One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. | Request PDF.
- Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. University of Leeds.
- Purification: Tips for Flash Column Chrom
- This compound. CymitQuimica.
- Struggling with Reductive Amination: Tips for Isol
- Reductive amin
- This compound [90389-91-6]. Chemsigma.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amin
- N-Methyl-3-bromobenzylamine. ChemBK.
- 2 - Organic Syntheses Procedure. Organic Syntheses.
- Reductive amination of aldehyde 3 in different conditions.
- 90389-91-6|this compound|BLD Pharm. BLD Pharm.
- Amine synthesis by reductive amination (reductive alkyl
- Solved H 'N ethylamine NaBH CN HC One problem with reductive | Chegg.com. Chegg.
- Synthesis of 3-bromo-N,N-dimethylbenzylamine. PrepChem.com.
- This compound CAS#: 90389-91-6. ChemicalBook.
- 90389-91-6 | this compound. ChemScene.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ethylamine - Wikipedia [en.wikipedia.org]
- 5. ETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Ethylamine | 75-04-7 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. Ethylamine - Sciencemadness Wiki [sciencemadness.org]
- 11. fiveable.me [fiveable.me]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 15. reddit.com [reddit.com]
- 16. rsc.org [rsc.org]
- 17. Purification [chem.rochester.edu]
- 18. webqc.org [webqc.org]
- 19. 3-Bromobenzaldehyde | 3132-99-8 [chemicalbook.com]
- 20. This compound | CymitQuimica [cymitquimica.com]
- 21. This compound [90389-91-6] | Chemsigma [chemsigma.com]
- 22. chemscene.com [chemscene.com]
Impact of solvent choice on N-Ethyl-3-bromobenzylamine reaction efficiency
An authoritative guide for researchers, scientists, and drug development professionals on optimizing the synthesis of N-Ethyl-3-bromobenzylamine through strategic solvent selection. This technical support center provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of solvent-reactant interactions.
Technical Support Center: this compound Synthesis
Senior Application Scientist's Introduction
The N-alkylation of benzylamines is a cornerstone reaction in medicinal chemistry and materials science. However, its efficiency is profoundly sensitive to the reaction environment, with solvent choice being a paramount factor. Seemingly minor changes in the solvent can lead to dramatic shifts in reaction rate, yield, and impurity profiles. This guide is designed to move beyond simple protocol recitation. It provides a mechanistic understanding of why a particular solvent succeeds or fails, empowering you to troubleshoot effectively and optimize your synthetic route with confidence. We will explore the synthesis of this compound as a model system for SN2 reactions, focusing on the common pitfalls and their rational solutions.
Frequently Asked Questions (FAQs): The Role of the Solvent
Question 1: What is the reaction mechanism for the synthesis of this compound, and why is it so sensitive to the solvent?
Answer: The synthesis of this compound from 3-bromobenzylamine and an ethyl halide (e.g., ethyl bromide) is a classic bimolecular nucleophilic substitution (SN2) reaction.[1] In this single, concerted step, the nucleophilic amine attacks the electrophilic carbon of the ethyl halide, displacing the bromide leaving group.
The reaction's sensitivity arises from the significant change in charge distribution between the reactants and the transition state. The solvent's primary role is to stabilize these species. A solvent that effectively solvates the reactants more than the transition state will slow the reaction, while a solvent that preferentially stabilizes the transition state will accelerate it.[2] Polar aprotic solvents are generally superior for SN2 reactions because they can solvate the cation (the counter-ion of the nucleophile, if any) while leaving the anionic nucleophile relatively "naked" and more reactive.[3][4]
Question 2: What are the key differences between polar protic and polar aprotic solvents in the context of this N-alkylation reaction?
Answer: The distinction between these two solvent classes is critical for SN2 reaction efficiency.[1]
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (O or N) and can act as hydrogen bond donors.[5] While they can dissolve many reactants, they severely hinder SN2 reactions by forming a strong "solvation shell" or "cage" around the amine nucleophile through hydrogen bonding.[1][6] This stabilizes the nucleophile in its ground state, increasing the activation energy required for it to attack the electrophile.[7]
-
Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile, acetone) possess significant dipole moments to dissolve polar species but lack an acidic proton, meaning they cannot donate hydrogen bonds.[8] They are the preferred choice for SN2 reactions.[9] They solvate the accompanying cation but leave the amine nucleophile relatively unsolvated and highly reactive, thus lowering the activation energy and dramatically increasing the reaction rate.[3][10] For instance, a reaction between bromoethane and potassium iodide occurs 500 times faster in acetone than in methanol.[3]
Question 3: Besides being protic or aprotic, what other solvent properties should I consider?
Answer: Several other properties are influential:
-
Dielectric Constant (ε): This is a measure of a solvent's ability to separate charge.[2] For reactions where the transition state is more polar than the reactants (as in many SN2 reactions), a higher dielectric constant can help stabilize the transition state, increasing the reaction rate.[11][12] However, this is a macroscopic property and doesn't always capture the specific molecular-level interactions as well as the protic/aprotic classification.[2]
-
Solubility: The solvent must dissolve the reactants (3-bromobenzylamine, ethyl halide) and any base used to a sufficient concentration for the reaction to proceed efficiently. Poor solubility is a common cause of low conversion.[13][14]
-
Boiling Point: A higher boiling point allows the reaction to be conducted at elevated temperatures, which can increase the reaction rate. However, it also makes the solvent more difficult to remove during workup.
Troubleshooting Guide: Common Issues and Solutions
Question 4: My reaction is extremely slow, and the yield is very low. I'm using ethanol as a solvent because my starting materials dissolve well in it. What's wrong?
Answer: This is a classic issue stemming from the use of a polar protic solvent for an SN2 reaction. While ethanol ensures good solubility, it is actively hindering your reaction. The hydroxyl group (-OH) of ethanol forms strong hydrogen bonds with the lone pair of electrons on your 3-bromobenzylamine, creating a solvent cage.[6] This cage stabilizes the amine, making it less nucleophilic and less available to attack the ethyl halide.[7]
Solution: Switch to a polar aprotic solvent. N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent starting points as they are highly polar and will effectively dissolve the reactants while enhancing the nucleophilicity of the amine.[3][15] Acetonitrile is another good option.
Question 5: I've switched to DMF, and the reaction is faster, but now I'm seeing a significant amount of a di-alkylated byproduct (N,N-diethyl-3-bromobenzylamine). How can the solvent influence this?
Answer: This problem is known as over-alkylation .[16][17] It occurs because your product, this compound (a secondary amine), is often more nucleophilic than your starting material, 3-bromobenzylamine (a primary amine).[17] In a highly efficient solvent system like DMF, both the first and second alkylations are accelerated.
Solution: While the solvent is doing its job of promoting the reaction, you now need to control the stoichiometry and reaction conditions.
-
Control Reagent Addition: Instead of adding all the ethyl bromide at once, add it slowly to the reaction mixture using a syringe pump.[13] This keeps the concentration of the alkylating agent low, favoring its reaction with the more abundant primary amine over the newly formed secondary amine.[16]
-
Adjust Stoichiometry: Use an excess of the starting amine (3-bromobenzylamine) relative to the ethyl halide. This statistically increases the probability of the ethyl halide reacting with the starting material.[16]
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes provide better selectivity, as the second alkylation may have a slightly higher activation energy.[13]
Question 6: My reactants (or the base, like K₂CO₃) are not dissolving well in acetonitrile (ACN). Can I just add a little DMSO to help?
Answer: Yes, using a co-solvent can be an effective strategy. Poor solubility of reactants or reagents like potassium carbonate is a common reason for low conversion.[14] DMSO is a more powerful solvent than ACN and can significantly improve the solubility of inorganic bases and polar starting materials. However, be mindful that changing the solvent composition will alter the reaction kinetics. Start by adding a small volume percentage of DMSO and monitor the effect on both solubility and reaction rate. In some cases, switching entirely to a solvent with better solubility characteristics, like DMF or DMSO, may be the most straightforward solution.[18]
Solvent Property Comparison and Expected Impact on N-Alkylation
| Solvent | Type | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Expected Impact on SN2 Rate | Key Considerations |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Very High | Excellent solvating power.[18] Difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | 189 | Very High | Excellent solvating power, especially for salts. Very high boiling point.[18] |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | High | Good balance of reactivity and ease of removal.[19] |
| Acetone | Polar Aprotic | 20.7 | 56 | Moderate to High | Lower boiling point, useful for reactions at moderate temperatures.[3] |
| Tetrahydrofuran (THF) | "Borderline" Aprotic | 7.5 | 66 | Moderate | Less polar, may have solubility issues with salts. |
| Ethanol (EtOH) | Polar Protic | 24.6 | 78 | Very Low | Strong H-bonding severely inhibits the nucleophile.[1] |
| Water (H₂O) | Polar Protic | 80.1 | 100 | Very Low | Strongest H-bonding effect; generally unsuitable for this reaction.[1] |
Visualizing Solvent Effects and Experimental Design
Diagrams of Key Concepts
The following diagrams, rendered in DOT language, illustrate the core principles of solvent interaction and a logical workflow for optimization.
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
Caption: A systematic workflow for solvent selection and reaction optimization.
Experimental Protocols
Protocol 1: Solvent Screening for N-Alkylation Efficiency
This protocol provides a framework for rapidly comparing the efficacy of different solvents for your reaction.
-
Preparation: In separate, labeled 5 mL microwave vials, place a magnetic stir bar, 3-bromobenzylamine (e.g., 100 mg, 1.0 equiv), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (1.5 equiv).
-
Solvent Addition: To each vial, add 2 mL of a different anhydrous polar aprotic solvent to be tested (e.g., Vial 1: DMF; Vial 2: ACN; Vial 3: DMSO; Vial 4: Acetone).
-
Reactant Addition: Add ethyl bromide (1.1 equiv) to each vial.
-
Reaction: Seal the vials and stir the mixtures at a consistent temperature (e.g., 50 °C) for a set period (e.g., 4 hours).
-
Monitoring: After the set time, cool the vials to room temperature. Take a small aliquot from each reaction mixture, dilute it with ethyl acetate, filter through a small plug of silica, and spot on a TLC plate. Analyze the TLC to qualitatively assess the consumption of starting material and the formation of the product. For more quantitative results, analyze the aliquots by GC-MS or LC-MS.
-
Analysis: Compare the conversion rates across the different solvents to identify the most promising candidate for optimization and scale-up.
Protocol 2: Optimized Synthesis of this compound
This protocol is a general starting point using a recommended solvent system.
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-bromobenzylamine (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃) (2.0 equiv) to the stirred solution.
-
Slow Addition of Alkylating Agent: Using a syringe pump, add ethyl bromide (1.05 equiv) dropwise over a period of 1-2 hours. Maintaining a low concentration of the electrophile is key to minimizing over-alkylation.[16]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS every 2 hours. If the reaction is slow, gently heat to 40-50 °C.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench by adding water and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
References
- BenchChem. (2025). The Influence of Solvent Choice on SN2 Reaction Kinetics: A Technical Guide.
- BenchChem. (2025).
- ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents.
- Courseware, C. (n.d.). Chemical Kinetics and Stability.
- Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?.
- BenchChem. (2025).
- CUTM Courseware. (n.d.).
- Quora. (2020). Why does a polar solvent disfavour an SN2 reaction?.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- Chemistry LibreTexts. (2014). 8.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a.
- ResearchGate. (2013).
- BenchChem. (2025).
- University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Sciencemadness.org. (2022).
- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
- ChemTalk. (n.d.). Polar Protic and Aprotic Solvents.
- Master Organic Chemistry. (2017).
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Reddit. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. users.wfu.edu [users.wfu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to Validating the Purity of N-Ethyl-3-bromobenzylamine by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in N-Ethyl-3-bromobenzylamine
This compound (CAS No. 90389-91-6) is a key building block in synthetic organic chemistry, frequently utilized as an intermediate in the development of novel pharmaceutical compounds and other fine chemicals.[1][2][3][4] The presence of impurities, even in trace amounts, can have significant downstream consequences, leading to aberrant reaction pathways, reduced yields, and potentially confounding biological or pharmacological results. Therefore, rigorous purity assessment is not merely a quality control measure but a fundamental prerequisite for reproducible and reliable scientific outcomes.
This guide focuses on the validation of this compound purity, with a primary emphasis on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely accessible analytical technique. We will explore the causality behind experimental choices, present a self-validating protocol, and compare its performance with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Gold Standard: Purity Determination by GC-MS
GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. The technique's high chromatographic resolution separates the target analyte from potential impurities, while mass spectrometry provides definitive identification based on the unique fragmentation pattern of the molecule.
Predicted Mass Spectrum of this compound
While a publicly available mass spectrum for this compound is not readily found, we can predict its fragmentation pattern based on the known mass spectrum of its close analog, p-Bromobenzylamine, and general principles of mass spectrometry. The presence of the bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments (79Br and 81Br in approximately a 1:1 ratio).
Key Predicted Fragments:
-
Molecular Ion (M+): Expected at m/z 213 and 215.
-
Loss of Ethyl Group (-CH2CH3): A fragment at m/z 184 and 186.
-
Tropylium Ion Formation: A prominent peak at m/z 91, characteristic of benzyl compounds.
-
Bromotropylium Ion: Fragments at m/z 169 and 171.
Potential Impurities in this compound Synthesis
Understanding the synthetic route is crucial for identifying potential process-related impurities. A common synthesis method for N-alkylated benzylamines is the reductive amination of the corresponding benzaldehyde.[5]
Likely Impurities Include:
-
3-Bromobenzaldehyde (Starting Material): Unreacted starting material.
-
3-Bromobenzyl Alcohol: A potential byproduct from the reduction of the aldehyde.
-
N,N-Diethyl-3-bromobenzylamine: Over-alkylation of the amine.
-
Dibenzylamine Derivatives: Impurities from side reactions.
-
Isomeric Impurities: Positional isomers of the bromo-substituent on the aromatic ring.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is designed to be a robust starting point for the purity analysis of this compound.
Sample Preparation
-
Solvent Selection: Use a high-purity, volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Concentration: Prepare a 1 mg/mL stock solution of this compound.
-
Dilution: Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.
GC-MS Instrumentation and Parameters
| Parameter | Condition | Justification |
| Gas Chromatograph | Agilent 7890B or equivalent | A widely used and reliable GC system. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A sensitive and robust mass selective detector. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A versatile, low-bleed column suitable for a wide range of semi-volatile compounds. |
| Injector | Split/Splitless, operated in split mode (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for the major component. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte and potential impurities without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good chromatographic efficiency and is compatible with mass spectrometry. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A starting point to ensure good separation of the main peak from any early or late-eluting impurities. This program should be optimized based on initial results. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | A standard temperature for electron ionization that balances sensitivity and fragmentation. |
| Quadrupole Temp. | 150 °C | A standard temperature for the quadrupole analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. Chemical Ionization (CI) can be used to confirm the molecular weight.[6] |
| Scan Range | m/z 40-450 | Covers the expected mass range of the analyte and potential impurities. |
Data Analysis
-
Peak Identification: Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Impurity Identification: Analyze smaller peaks for potential impurities. Compare their mass spectra with libraries (e.g., NIST) and consider the likely impurities from the synthesis.
-
Purity Calculation: Calculate the purity as a percentage of the total peak area. This provides a semi-quantitative assessment. For accurate quantification, a calibration curve with a certified reference standard is required.
GC-MS Workflow
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, other analytical techniques offer complementary information and may be more suitable in certain situations.[7]
| Technique | Principle | Strengths for this compound Analysis | Limitations |
| GC-MS | Separation by volatility and polarity; detection by mass. | High sensitivity and specificity. Provides structural information for impurity identification. Excellent for volatile and semi-volatile compounds. | Requires analyte to be volatile and thermally stable. Derivatization may be needed for some impurities. |
| HPLC-UV | Separation by polarity; detection by UV absorbance. | Applicable to a wider range of compounds, including non-volatile impurities. Quantitative accuracy with proper calibration. | Lower specificity than MS; co-eluting impurities with similar UV spectra can be missed. Does not provide structural information on its own. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Provides an absolute measure of purity without the need for a specific reference standard for the analyte. Non-destructive.[8] Gives detailed structural information. | Lower sensitivity than chromatographic methods. Requires a higher concentration of the analyte. May not detect very low-level impurities. |
Decision-Making for Method Selection
Method Validation: Ensuring Trustworthiness
A robust analytical method must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for method validation.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.
-
Accuracy: The closeness of the test results to the true value. This is often determined by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The purity of this compound is a critical parameter that underpins the reliability of research and development activities. Gas Chromatography-Mass Spectrometry stands out as a powerful and versatile technique for this purpose, offering a superb balance of sensitivity, specificity, and structural elucidation capabilities. While HPLC and qNMR present viable alternatives with their own unique advantages, a well-validated GC-MS method, as outlined in this guide, provides a comprehensive and trustworthy approach to ensuring the quality of this important chemical intermediate. The choice of the most appropriate analytical technique should be guided by the specific requirements of the analysis, including the nature of potential impurities and the desired level of analytical detail.
References
- Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
- NIST. (n.d.). N-Ethylbenzylamine, TMS derivative. NIST WebBook.
- Al-Horani, R. A., & Jones, P. R. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV.
- PubChem. (n.d.). Ethyl 3-bromobenzoate.
- Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
- NIST. (n.d.). p-Bromobenzylamine. NIST WebBook.
- Chemsigma. (n.d.). This compound.
- Awad, T., et al. (2010). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar.
- Al-Rimawi, F. (2009). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC.
- Wang, Y., et al. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. PubMed.
- SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Hong, J., et al. (2014). Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. ResearchGate.
- Adetunji, A. T., et al. (2018). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
- Clark, C. R., et al. (1998). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace.
- SpectraBase. (n.d.). Ethyl 3-bromobenzoate - Optional[1H NMR] - Spectrum.
Sources
- 1. 90389-91-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound [90389-91-6] | Chemsigma [chemsigma.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 90389-91-6 [m.chemicalbook.com]
- 5. 4-Bromobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 6. waters.com [waters.com]
- 7. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
A Multi-Spectroscopic Approach to the Structural Confirmation of N-Ethyl-3-bromobenzylamine: A Comparative Guide
In the landscape of drug discovery and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel or less-common compounds such as N-Ethyl-3-bromobenzylamine, a multi-faceted analytical approach is not just best practice, but essential for ensuring the integrity of subsequent research. This guide provides an in-depth, comparative analysis of how modern spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy—are synergistically employed to verify the structure of this compound.
As direct experimental data for this specific molecule is not widely published, this guide will leverage a predictive methodology, grounded in the established principles of spectroscopy and supported by experimental data from closely related structural analogs. This approach mirrors the real-world challenges faced by researchers in confirming the identity of new chemical entities.
The target molecule for our analysis is this compound. Its structure is presented below.
Caption: Chemical structure of this compound.
Mass Spectrometry (MS): Deciphering the Molecular Blueprint
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. In Electron Ionization (EI-MS), a high-energy electron beam bombards the molecule, leading to the formation of a molecular ion (M⁺) and various fragment ions.
Predicted Mass Spectrum of this compound:
The molecular formula of this compound is C₉H₁₂BrN. The presence of bromine is a key diagnostic feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a characteristic M⁺ and M+2 pattern for all bromine-containing fragments.
-
Molecular Ion (M⁺): The expected molecular ion peaks would be at m/z 213 (for ⁷⁹Br) and 215 (for ⁸¹Br), with nearly equal intensity.
-
Key Fragmentation Pathways: The fragmentation of this compound is predicted to be dominated by cleavage at the bonds adjacent to the nitrogen atom, a common pathway for amines.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
One of the most favorable fragmentations for benzylamines is the cleavage of the benzylic C-C bond, which would lead to the loss of a bromine-substituted benzyl radical to form an N-ethylaminomethyl cation at m/z 58, or the loss of the ethylamine group to form a bromotropylium ion at m/z 169/171. Another significant fragmentation would be the loss of the bromine atom, resulting in a fragment at m/z 134.
Comparative Analysis with N-Ethylbenzylamine:
For N-Ethylbenzylamine (C₉H₁₃N, MW=135.21), the mass spectrum is characterized by a base peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), and another significant peak at m/z 106, resulting from the loss of an ethyl group.[1] We can anticipate a similar benzylic cleavage for our target molecule, which would yield the bromotropylium ion (m/z 169/171) as a prominent fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution.
¹H NMR Spectroscopy
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Spectrum of this compound:
Based on the structure, we can predict the following signals:
-
Aromatic Protons (Ar-H): Four protons on the benzene ring, appearing in the range of δ 7.0-7.5 ppm. Due to the meta-substitution, complex splitting patterns are expected.
-
Benzylic Protons (-CH₂-Ar): A singlet integrating to two protons, expected around δ 3.7-3.8 ppm.
-
Ethyl Protons (-NH-CH₂-CH₃): A quartet integrating to two protons, likely around δ 2.7-2.8 ppm, coupled to the methyl protons.
-
Methyl Protons (-CH₂-CH₃): A triplet integrating to three protons, expected around δ 1.1-1.2 ppm, coupled to the methylene protons.
-
Amine Proton (-NH-): A broad singlet, the chemical shift of which can vary (δ 1.0-3.0 ppm) and may exchange with D₂O.
Comparative ¹H NMR Data:
| Compound | Aromatic H (ppm) | Benzylic CH₂ (ppm) | Ethyl CH₂ (ppm) | Methyl CH₃ (ppm) |
| This compound (Predicted) | ~7.0-7.5 (m, 4H) | ~3.75 (s, 2H) | ~2.75 (q, 2H) | ~1.15 (t, 3H) |
| N-Ethylbenzylamine (Experimental) [2] | ~7.2-7.4 (m, 5H) | ~3.78 (s, 2H) | ~2.68 (q, 2H) | ~1.12 (t, 3H) |
| 3-Bromobenzylamine (Experimental) [3] | ~7.1-7.4 (m, 4H) | ~3.79 (s, 2H) | N/A | N/A |
The electron-withdrawing effect of the bromine atom is expected to cause a slight downfield shift of the aromatic protons compared to N-ethylbenzylamine. The signals for the ethyl and benzyl groups are predicted to be very similar to those in N-ethylbenzylamine, as the bromine is distant from these groups.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule.
Predicted ¹³C NMR Spectrum of this compound:
-
Aromatic Carbons: Six signals are expected. The carbon bearing the bromine (C-Br) will be significantly shielded, appearing around δ 122 ppm. The other aromatic carbons will appear in the typical range of δ 125-142 ppm.
-
Benzylic Carbon (-CH₂-Ar): Expected around δ 53-54 ppm.
-
Ethyl Carbons (-NH-CH₂-CH₃): The methylene carbon is expected around δ 45-46 ppm, and the methyl carbon around δ 15 ppm.
Comparative ¹³C NMR Data:
| Compound | Aromatic C (ppm) | Benzylic CH₂ (ppm) | Ethyl CH₂ (ppm) | Methyl CH₃ (ppm) |
| This compound (Predicted) | ~122 (C-Br), 125-142 | ~53.5 | ~45.5 | ~15.2 |
| N-Ethylbenzylamine (Experimental) | ~127-140 | ~54.0 | ~45.1 | ~15.4 |
| 3-Bromobenzylamine (Experimental) [4] | ~122.6 (C-Br), 126-143 | ~46.0 | N/A | N/A |
The predicted chemical shifts for the ethyl and benzyl carbons are very close to the experimental values for N-ethylbenzylamine, reinforcing the predictive model. The C-Br signal is predicted based on the known effect of bromine on an aromatic ring.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Predicted IR Spectrum of this compound:
-
N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ is characteristic of a secondary amine.
-
C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ (around 2850-2970 cm⁻¹).
-
C=C Aromatic Stretch: Sharp peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
-
C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ region.
-
C-Br Stretch: A strong absorption in the fingerprint region, typically around 500-600 cm⁻¹.
Comparative IR Data:
| Functional Group | This compound (Predicted, cm⁻¹) | N-Ethylbenzylamine (Experimental, cm⁻¹)[5] | Ethyl 3-bromobenzoate (Experimental, cm⁻¹)[6] |
| N-H Stretch | ~3350 | ~3300-3400 | N/A |
| C-H Aromatic | >3000 | >3000 | >3000 |
| C-H Aliphatic | <3000 | <3000 | <3000 |
| C=C Aromatic | ~1600, 1470 | ~1605, 1495, 1450 | ~1570, 1470 |
| C-N Stretch | ~1100 | ~1115 | N/A |
| C-Br Stretch | ~550 | N/A | ~550 |
The comparison with N-ethylbenzylamine helps to pinpoint the amine and alkyl C-H and C-N vibrations. The spectrum of ethyl 3-bromobenzoate, while lacking the amine functional group, provides a good reference for the vibrations of the 3-bromophenyl moiety, including the C-Br stretch.
Experimental Protocols
To obtain high-quality data for structural confirmation, the following standardized protocols should be followed.
Caption: General workflow for spectroscopic structural confirmation.
Mass Spectrometry (EI-MS):
-
A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
The sample is ionized using a standard electron energy of 70 eV.
-
The mass analyzer scans a typical mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
NMR Spectroscopy (¹H and ¹³C):
-
Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
The ¹H NMR spectrum is acquired using a 400 MHz or higher field spectrometer, with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The ¹³C NMR spectrum is acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of ¹³C.
Infrared Spectroscopy (FT-IR):
-
For a liquid sample, a drop is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
A background spectrum of the clean ATR crystal is recorded first.
-
The sample spectrum is then recorded, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
The background spectrum is automatically subtracted from the sample spectrum.
Conclusion
The structural confirmation of this compound is robustly achieved through the synergistic application of mass spectrometry, NMR spectroscopy, and infrared spectroscopy. By predicting the expected spectral features and comparing them with the known data of structural analogs, a high degree of confidence in the assigned structure can be established. The characteristic isotopic pattern of bromine in the mass spectrum, the specific chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, and the key functional group absorptions in the IR spectrum all converge to provide a unique and definitive spectroscopic fingerprint for the molecule. This comparative and predictive approach is a powerful strategy in the arsenal of the modern research scientist for the unambiguous characterization of chemical compounds.
References
- Wiley-VCH. (2007). Supporting Information.
- PubChem. (n.d.). N-Ethylbenzylamine.
- SpectraBase. (n.d.). N-ethylbenzylamine - Optional[1H NMR] - Spectrum.
- The Royal Society of Chemistry. (2009). Supporting Material (ESI) for Chemical Communications.
- The Royal Society of Chemistry. (2014). Supporting information.
- ResearchGate. (n.d.). Scheme 2 Proposed fragmentation pattern of compounds 3a-e conducted...
- Yao, R.-S., et al. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.
- Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of ethylamine.
- Chemsigma. (n.d.). This compound [90389-91-6].
- PubChem. (n.d.). Ethyl 3-bromobenzoate.
- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
- Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of N-methylethanamine.
- NIH. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
- Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of N-methylethanamine.
- NIST. (n.d.). Benzenamine, N-ethyl-3-methyl-.
Sources
- 1. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. N-Ethylbenzylamine(14321-27-8) 1H NMR spectrum [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 3-Bromobenzylamine hydrochloride(39959-54-1) 13C NMR [m.chemicalbook.com]
- 5. N-Ethylbenzylamine | C9H13N | CID 84352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ETHYL 3-BROMOBENZOATE(24398-88-7) IR Spectrum [chemicalbook.com]
A Comparative Analysis of the Reactivity of N-Ethyl-3-bromobenzylamine and its Isomers: A Guide for Drug Development Professionals
Abstract
In the landscape of pharmaceutical development and synthetic organic chemistry, understanding the nuanced reactivity of substituted benzylamines is paramount for predicting reaction outcomes, optimizing synthesis pathways, and designing novel chemical entities. This guide provides an in-depth comparison of the reactivity of N-Ethyl-3-bromobenzylamine and its ortho- and para-isomers. By dissecting the underlying electronic and steric effects, we will establish a theoretical framework to predict their relative reactivity in key chemical transformations, particularly nucleophilic substitution reactions. This analysis is supplemented with a detailed, field-proven experimental protocol for a comparative kinetic study, enabling researchers to validate these principles in their own laboratories.
Introduction
N-Ethyl-bromobenzylamine and its isomers are valuable building blocks in medicinal chemistry, often serving as precursors for a wide range of biologically active molecules. The position of the bromine atom on the aromatic ring—ortho, meta, or para—profoundly influences the molecule's electronic properties and steric environment. This, in turn, dictates the reactivity of the benzylic position, which is a common site for chemical modification. A thorough understanding of these isomeric differences is crucial for controlling reaction selectivity, maximizing yields, and ultimately accelerating the drug discovery process. This guide will explore the factors governing the reactivity of these isomers and provide a practical approach to their experimental comparison.
Theoretical Framework: Predicting Isomeric Reactivity
The reactivity of the N-Ethyl-bromobenzylamine isomers in reactions such as nucleophilic substitution is primarily governed by the stability of the reaction intermediate. For instance, in an SN1-type reaction, the rate-determining step is the formation of a benzylic carbocation. The stability of this carbocation is influenced by the electronic effects of the bromine substituent.
Electronic Effects of the Bromo Substituent:
-
Inductive Effect (-I): Bromine is an electronegative atom and therefore exerts an electron-withdrawing inductive effect, which destabilizes a positive charge on the benzene ring. This effect is strongest at the ortho position and diminishes with distance, being weaker at the meta and para positions.
-
Resonance Effect (+M): Bromine possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This electron-donating resonance effect can stabilize a positive charge. The resonance effect is most pronounced when the bromine is at the ortho or para position, as it allows for direct delocalization of the lone pair to the benzylic carbon in the carbocation intermediate. In the meta position, this direct resonance stabilization is not possible.
Predicting the Order of Reactivity:
Based on a balance of these effects, we can hypothesize the relative reactivity of the isomers in an SN1 reaction:
-
Para-isomer (N-Ethyl-4-bromobenzylamine): The bromine atom at the para position can effectively stabilize the benzylic carbocation through its +M effect. While the -I effect is present, the resonance stabilization is generally the dominant factor, leading to the highest reactivity among the three isomers.
-
Ortho-isomer (N-Ethyl-2-bromobenzylamine): Similar to the para-isomer, the ortho-isomer benefits from resonance stabilization. However, the strong -I effect at this close proximity, coupled with potential steric hindrance from the bulky bromine atom, is expected to make it less reactive than the para-isomer.
-
Meta-isomer (this compound): The meta-isomer lacks the direct resonance stabilization of the benzylic carbocation. The destabilizing -I effect of the bromine atom is the primary electronic influence, making this isomer the least reactive of the three in an SN1 pathway.
The following diagram illustrates the interplay of these electronic effects on the stability of the benzylic carbocation intermediate.
Caption: Factors influencing the reactivity of N-Ethyl-bromobenzylamine isomers.
Experimental Design for Comparative Kinetic Analysis
To empirically validate the predicted order of reactivity, a comparative kinetic study can be performed. A model SN1 solvolysis reaction in a polar protic solvent, such as aqueous ethanol, provides a reliable system for this investigation. The rate of the reaction can be monitored by measuring the increase in the concentration of the bromide ion product over time using conductometry or by quenching aliquots and titrating for the acid produced.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare 0.01 M solutions of N-Ethyl-2-bromobenzylamine, this compound, and N-Ethyl-4-bromobenzylamine in absolute ethanol.
-
Prepare an 80:20 (v/v) ethanol-water solvent mixture.
-
-
Kinetic Run:
-
Equilibrate the solvent mixture and the substrate solutions to the desired reaction temperature (e.g., 50 °C) in a constant temperature water bath.
-
Initiate the reaction by adding a known volume of the substrate solution to the solvent mixture to achieve a final concentration of approximately 0.001 M. Start a timer immediately.
-
At regular time intervals (e.g., every 10 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a flask containing ice-cold acetone.
-
Titrate the liberated hydrobromic acid in the quenched aliquot with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k) for each isomer can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH solution required at time t, and V∞ is the volume required at the completion of the reaction. The slope of this plot will be -k.
-
The following diagram outlines the experimental workflow for this comparative kinetic study.
Caption: Experimental workflow for the comparative kinetic study.
Data Interpretation and Expected Outcomes
Based on the theoretical framework, the experimental results are expected to show a clear trend in the reaction rates of the three isomers. The following table summarizes the anticipated relative rate constants.
| Isomer | Predicted Relative Rate Constant (krel) | Rationale |
| N-Ethyl-4-bromobenzylamine (para) | > 1 | Strong resonance stabilization (+M) of the benzylic carbocation outweighs the inductive effect (-I). |
| N-Ethyl-2-bromobenzylamine (ortho) | ~ 1 | Resonance stabilization (+M) is countered by a strong inductive effect (-I) and potential steric hindrance. |
| This compound (meta) | < 1 | Lacks direct resonance stabilization; the destabilizing inductive effect (-I) dominates. |
Discussion
The expected experimental results should align with the principles of physical organic chemistry, demonstrating the profound impact of substituent position on reaction kinetics. The higher reactivity of the para-isomer can be attributed to the effective delocalization of the positive charge of the benzylic carbocation onto the bromine atom through the pi-system of the benzene ring. For the ortho-isomer, while the same resonance stabilization is possible, the proximity of the bromo group to the reaction center introduces significant steric bulk and a stronger electron-withdrawing inductive effect, which tempers its reactivity.
The significantly lower reactivity of the meta-isomer underscores the importance of direct conjugation for resonance effects. With the bromo group in the meta position, it cannot directly participate in the resonance stabilization of the benzylic carbocation, leaving the electron-withdrawing inductive effect as the primary influence, thus slowing down the reaction.
These findings have significant implications for drug development. For instance, if a synthetic route requires a highly reactive benzylamine derivative, the para-isomer would be the preferred starting material. Conversely, if a more stable and less reactive precursor is needed to avoid side reactions, the meta-isomer would be a more suitable choice.
Conclusion
The reactivity of N-Ethyl-bromobenzylamine isomers is a clear illustration of how subtle changes in molecular structure can lead to significant differences in chemical behavior. By understanding the interplay of electronic and steric effects, researchers can make informed decisions in the design and execution of synthetic strategies. The para-isomer is predicted to be the most reactive, followed by the ortho-isomer, with the meta-isomer being the least reactive in nucleophilic substitution reactions proceeding through a carbocation intermediate. The provided experimental protocol offers a robust method for verifying these predictions and can be adapted for the study of other substituted benzylamine systems. This knowledge is invaluable for optimizing reaction conditions, improving yields, and ultimately accelerating the development of new therapeutic agents.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row. [Link]
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data for N-Ethyl-3-bromobenzylamine
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of scientific integrity. In this guide, we delve into the spectroscopic cross-referencing of N-Ethyl-3-bromobenzylamine, a substituted benzylamine that serves as a valuable building block in medicinal chemistry. We will explore how a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a robust framework for its characterization. This guide will provide not only the expected data for this compound but also a comparative analysis with structurally similar compounds, namely N-Ethylbenzylamine and 3-Bromobenzylamine, to highlight the distinguishing spectroscopic features.
The Imperative of Spectroscopic Verification
In the synthesis of novel chemical entities, structural verification is paramount. Spectroscopic techniques provide a detailed fingerprint of a molecule, revealing the connectivity of atoms and the nature of functional groups. Cross-referencing data from multiple spectroscopic methods significantly enhances the confidence in the assigned structure, a critical step in ensuring the validity of subsequent biological or chemical studies.
Molecular Structure and Spectroscopic Interrogation
The molecular structure of this compound dictates its interaction with different forms of electromagnetic radiation and its behavior in a mass spectrometer. Understanding this structure is key to interpreting its spectra.
Caption: Molecular Structure of this compound.
Comparative Spectroscopic Analysis
To confidently identify this compound, it is instructive to compare its expected spectroscopic data with that of its parent amine, N-Ethylbenzylamine, and its precursor, 3-Bromobenzylamine.
| Spectroscopic Feature | This compound (Predicted/Expected) | N-Ethylbenzylamine (Experimental) | 3-Bromobenzylamine (Experimental) |
| ¹H NMR (δ, ppm) | Aromatic: ~7.2-7.5 (m, 4H)Benzyl CH₂: ~3.8 (s, 2H)Ethyl CH₂: ~2.7 (q, 2H)Ethyl CH₃: ~1.1 (t, 3H)NH: broad singlet | Aromatic: ~7.2-7.4 (m, 5H)[1]Benzyl CH₂: ~3.8 (s, 2H)[1]Ethyl CH₂: ~2.7 (q, 2H)[1]Ethyl CH₃: ~1.1 (t, 3H)[1]NH: broad singlet | Aromatic: ~7.1-7.4 (m, 4H)[2]Benzyl CH₂: ~3.8 (s, 2H)[2]NH₂: broad singlet[2] |
| ¹³C NMR (δ, ppm) | Aromatic C-Br: ~122Aromatic CH: ~125-130Aromatic C-CH₂: ~140Benzyl CH₂: ~53Ethyl CH₂: ~44Ethyl CH₃: ~15 | Aromatic CH: ~127-129[3]Aromatic C-CH₂: ~140[3]Benzyl CH₂: ~54[3]Ethyl CH₂: ~44[3]Ethyl CH₃: ~15[3] | Aromatic C-Br: ~122.5[4]Aromatic CH: ~126-130[4]Aromatic C-CH₂: ~143[4]Benzyl CH₂: ~46[4] |
| IR (cm⁻¹) | N-H stretch: ~3300-3400 (weak-medium)Aromatic C-H stretch: ~3000-3100Aliphatic C-H stretch: ~2850-2970C=C aromatic stretch: ~1450-1600C-N stretch: ~1020-1220C-Br stretch: ~500-600 | N-H stretch: ~3300-3500 (weak-medium)[3]Aromatic C-H stretch: ~3020-3080[3]Aliphatic C-H stretch: ~2850-2970[3]C=C aromatic stretch: ~1450-1600[3]C-N stretch: ~1020-1220[3] | N-H stretch: ~3300-3400 (two bands for -NH₂)Aromatic C-H stretch: ~3000-3100C=C aromatic stretch: ~1470-1600C-N stretch: ~1020-1220C-Br stretch: ~500-600 |
| Mass Spec (m/z) | [M]+•: 213/215 (due to ⁷⁹Br/⁸¹Br isotopes)Base Peak: [M-CH₃]+ or [M-C₂H₅]+ or benzyl fragment | [M]+•: 135[3]Base Peak: [M-C₂H₅]+ (m/z 106) or benzyl fragment (m/z 91) | [M]+•: 185/187 (due to ⁷⁹Br/⁸¹Br isotopes)Base Peak: [M-NH₂]+ (m/z 170/172) |
Experimental Protocols
Acquiring High-Quality Spectroscopic Data
A standardized and well-documented protocol is essential for reproducible and reliable data.
Caption: Workflow for Spectroscopic Characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides a count of unique carbon atoms.
-
Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR spectra using a 400 MHz or higher field spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16-64) is typically adequate.
-
Acquire ¹³C NMR spectra. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled sequence is standard to simplify the spectrum.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
2. Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
-
Protocol:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples, requiring minimal sample preparation.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to functional groups such as N-H, C-H (aromatic and aliphatic), C=C, C-N, and C-Br.
-
3. Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.
-
Protocol:
-
Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is common. For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is preferred.
-
Acquire the mass spectrum. In EI, the molecule is fragmented, and the resulting fragmentation pattern is analyzed. In ESI, a protonated molecule [M+H]⁺ is typically observed, providing the molecular weight.
-
Analyze the molecular ion peak(s) and the major fragment ions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion (M⁺ and M+2 peaks of nearly equal intensity).
-
Interpreting the Data: A Comparative Approach
The key to differentiating this compound from its analogs lies in the subtle yet significant differences in their spectra.
-
¹H NMR: The aromatic region of this compound will show a more complex splitting pattern compared to the single multiplet of N-Ethylbenzylamine due to the influence of the bromine atom. 3-Bromobenzylamine will lack the characteristic ethyl group signals (a quartet and a triplet).
-
¹³C NMR: The most telling difference will be the presence of a carbon signal around 122 ppm for the C-Br bond in both this compound and 3-Bromobenzylamine, which will be absent in the spectrum of N-Ethylbenzylamine. 3-Bromobenzylamine will not have the signals corresponding to the ethyl group.
-
IR Spectroscopy: While all three compounds will show N-H and C-H stretches, 3-Bromobenzylamine, as a primary amine, will exhibit two N-H stretching bands, whereas the secondary amines will typically show one. The C-Br stretch in the fingerprint region is a common feature for the brominated compounds.
-
Mass Spectrometry: The molecular ion peak is the most definitive feature. The isotopic signature of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be present in the mass spectra of this compound (m/z 213/215) and 3-Bromobenzylamine (m/z 185/187), but not in N-Ethylbenzylamine (m/z 135).
Conclusion
The rigorous identification of this compound necessitates a holistic analytical approach. By cross-referencing data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and by comparing this data to that of structurally related compounds, researchers can achieve a high degree of confidence in their synthesized material. This meticulous process of structural verification is fundamental to the integrity and success of any research and development endeavor.
References
- PubChem. N-Ethylbenzylamine. [Link]
- PubChem. Benzenemethanamine, 3-bromo-. [Link]
Sources
A Comparative Guide to the Efficacy of N-Ethyl-3-bromobenzylamine as a Precursor in Pharmaceutical Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision point that dictates the efficiency, scalability, and economic viability of a synthetic campaign. N-substituted benzylamines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including potent enzyme inhibitors and central nervous system drugs.[1] This guide provides an in-depth comparison of synthetic strategies centered around N-Ethyl-3-bromobenzylamine , a key intermediate whose utility is exemplified in the synthesis of selective monoamine oxidase (MAO) inhibitors.[2]
We will objectively evaluate the efficacy of using pre-synthesized this compound directly versus constructing it via two common, alternative pathways: Reductive Amination and Direct N-Alkylation . The analysis is grounded in established chemical principles and supported by experimental data to inform methodological choices in a research and development setting.
The Strategic Importance of this compound
This compound serves as a versatile precursor. The ethylamino group provides a key pharmacophoric element or a vector for further molecular elaboration, while the bromine atom on the phenyl ring offers a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), enabling the construction of complex molecular architectures.[3] Its application is particularly relevant in the development of MAO inhibitors, such as Befloxatone, where the substituted benzylamine moiety is crucial for binding to the enzyme's active site.[4][5]
The core decision for a synthetic chemist is whether to procure this precursor directly or to synthesize it in situ. This choice hinges on a trade-off between cost, time, scale, and the specific demands of the synthetic route.
Comparative Analysis of Synthetic Pathways
We will compare three distinct approaches to incorporating the N-ethyl-3-bromobenzyl moiety into a target molecule.
-
Route 1: Direct Use of this compound. The most straightforward approach, involving the use of the pre-formed secondary amine in a subsequent reaction.
-
Route 2: Reductive Amination. A convergent approach starting from 3-bromobenzaldehyde and ethylamine, which form an imine in situ that is subsequently reduced.[6]
-
Route 3: Direct N-Alkylation. A stepwise approach starting with the primary amine, 3-bromobenzylamine, which is then alkylated using an ethylating agent.
The following diagram illustrates the logical relationship between these synthetic choices.
Caption: Synthetic strategies for incorporating the N-ethyl-3-bromobenzyl moiety.
Quantitative Performance Comparison
The choice of synthetic route is often driven by quantitative metrics. The following table summarizes typical experimental outcomes for the synthesis of this compound via the two primary methods.
| Metric | Route 2: Reductive Amination | Route 3: Direct N-Alkylation | Rationale & Causality |
| Starting Materials | 3-Bromobenzaldehyde, Ethylamine | 3-Bromobenzylamine, Ethyl Iodide/Bromide | Aldehydes are generally stable and cost-effective. Primary amines are also readily available. Alkyl halides are potent electrophiles but can be hazardous. |
| Key Reagents | NaBH(OAc)₃ or Pyridine-Borane | K₂CO₃ or other non-nucleophilic base | Sodium triacetoxyborohydride is a mild and selective reducing agent, minimizing reduction of the starting aldehyde.[7] Bases in alkylation prevent protonation of the amine starting material, but strong bases can promote elimination side reactions. |
| Typical Yield | 90-96% [8] | 70-85% | Reductive amination is highly efficient and avoids the primary side reaction of N-alkylation, which is over-alkylation to the tertiary amine or quaternary ammonium salt.[7] |
| Reaction Time | 2-4 hours (aldehydes react quickly)[7][8] | 4-12 hours | Imine formation from aldehydes is typically rapid.[8] N-alkylation can be slower and may require heating to achieve a reasonable rate. |
| Temperature | Room Temperature | Room Temperature to Reflux | The mildness of reductive amination allows for ambient temperature conditions, preserving thermally sensitive functional groups. Alkylations may require heat to drive the reaction to completion. |
| Key Advantage | High selectivity, high yield, mild conditions, avoids over-alkylation. | Utilizes a simple Sₙ2 reaction pathway. | The one-pot nature and high chemoselectivity make reductive amination a preferred modern method for secondary amine synthesis. |
| Key Disadvantage | Requires a stoichiometric borohydride reagent. | Risk of over-alkylation , formation of HBr/HI byproduct. | The primary amine product can compete with the starting material for the alkylating agent, leading to a mixture of secondary and tertiary amines. |
Experimental Protocols & Workflow
Adherence to a well-defined protocol is paramount for reproducibility and safety. Below are detailed, step-by-step methodologies for each synthetic route.
Experimental Workflow Overview
The general workflow for synthesizing and isolating the target precursor is outlined below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vivo imaging properties of [11C]befloxatone: a novel highly potent positron emission tomography ligand for mono-amine oxidase-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical profile of befloxatone, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciencemadness.org [sciencemadness.org]
A Comparative Benchmarking Guide to the Synthesis of N-Ethyl-3-bromobenzylamine
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of substituted amines is a cornerstone of molecular innovation. N-Ethyl-3-bromobenzylamine, a valuable building block, presents a compelling case study for comparing common synthetic methodologies. This guide provides an in-depth analysis of two primary routes for its synthesis: direct alkylation and reductive amination. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a quantitative comparison to inform your synthetic strategy.
Introduction to this compound and its Synthetic Challenges
This compound incorporates a secondary amine and a brominated aromatic ring, functionalities that make it a versatile intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The primary challenge in synthesizing this and similar secondary amines lies in achieving selective mono-alkylation while avoiding the formation of the tertiary amine and quaternary ammonium salt byproducts. This guide will benchmark two classical methods—direct N-alkylation and reductive amination—to address this synthetic hurdle.
Method 1: Direct N-Alkylation
Direct N-alkylation is a straightforward approach involving the reaction of a primary amine, 3-bromobenzylamine, with an ethylating agent such as ethyl bromide or ethyl iodide. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.
Mechanistic Considerations
The lone pair of electrons on the nitrogen atom of 3-bromobenzylamine acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide and displacing the halide ion. A base is typically added to neutralize the hydrohalic acid generated, preventing the protonation of the starting amine. However, the secondary amine product is often more nucleophilic than the primary amine starting material, leading to a subsequent reaction with the ethyl halide to form the tertiary amine, N,N-diethyl-3-bromobenzylamine. This over-alkylation is a significant drawback of this method.[1]
Method 2: Reductive Amination
Reductive amination is a highly versatile and controllable method for synthesizing amines.[2] This two-step, one-pot process involves the reaction of an aldehyde (3-bromobenzaldehyde) with an amine (ethylamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
Mechanistic Considerations
The reaction begins with the nucleophilic attack of ethylamine on the carbonyl carbon of 3-bromobenzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture to selectively reduce the imine to the final secondary amine.[3] These reducing agents are chosen for their ability to reduce the protonated imine (iminium ion) faster than the starting aldehyde, thus preventing the reduction of the aldehyde to the corresponding alcohol. This method's key advantage is the avoidance of over-alkylation, as the imine has only one site for reduction.[3]
Comparative Analysis of Synthetic Methods
| Parameter | Direct N-Alkylation | Reductive Amination |
| Starting Materials | 3-Bromobenzylamine, Ethyl Halide | 3-Bromobenzaldehyde, Ethylamine |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Selectivity | Prone to over-alkylation, yielding tertiary amine byproduct.[1] | Highly selective for the secondary amine. |
| Purity of Crude Product | Often a mixture requiring extensive purification. | Generally higher purity. |
| Reaction Conditions | Often requires heating. | Typically performed at room temperature. |
| Safety Considerations | Ethyl halides are lachrymators and potential alkylating agents. | Sodium cyanoborohydride is toxic and generates HCN upon acidification. Sodium triacetoxyborohydride is a safer alternative. |
| Reported Yield (Analogous Reactions) | ~80% for 3-bromo-N,N-dimethylbenzylamine.[4] | Generally high, often >90% for similar systems.[5] |
Experimental Protocols
Protocol 1: Direct N-Alkylation of 3-Bromobenzylamine
This protocol is adapted from general procedures for the N-alkylation of benzylamines.
Materials:
-
3-Bromobenzylamine (1.0 eq)
-
Ethyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzylamine and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the solution.
-
Slowly add ethyl bromide to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Protocol 2: Reductive Amination of 3-Bromobenzaldehyde
This protocol is based on established methods for reductive amination using sodium triacetoxyborohydride.[3]
Materials:
-
3-Bromobenzaldehyde (1.0 eq)
-
Ethylamine (2.0 M solution in THF, 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Acetic acid (catalytic amount)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-bromobenzaldehyde in anhydrous dichloromethane.
-
Add the ethylamine solution to the stirred solution, followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Stir at room temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield this compound. The crude product can be further purified by column chromatography if necessary.
Visualizing the Synthetic Pathways
Caption: Reaction schemes for the synthesis of this compound.
Experimental Workflow Overview
Caption: Comparative experimental workflows.
Conclusion and Recommendations
For the synthesis of this compound, reductive amination emerges as the superior methodology. Its high selectivity for the desired secondary amine product minimizes the formation of impurities and simplifies the purification process, often leading to higher overall yields of the pure compound. While direct N-alkylation is a simpler setup in terms of the number of reagents, the inherent lack of selectivity makes it a less desirable choice, especially when high purity is a critical requirement. The use of milder and safer reagents like sodium triacetoxyborohydride further enhances the appeal of the reductive amination route for modern synthetic applications.
References
- BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- Google Patents. (2002).
- BenchChem. (2025).
- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
- BenchChem. (2025). Application Note and Protocol for N-alkylation of 4-Bromo-N1-ethylbenzene-1,2-diamine.
- BenchChem. (2025).
- Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st... | Study Prep.
- OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition.
- Semantic Scholar. (2020). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination.
- YouTube. (2020). Amine Preparation 4 - Reductive Amination.
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides : r/Chempros.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-N,N-dimethylbenzylamine.
- Chemsigma. (n.d.). This compound [90389-91-6].
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Ethyl-3-bromobenzylamine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-Ethyl-3-bromobenzylamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple checklists to explain the scientific and regulatory rationale behind each step. Our commitment is to provide you with the knowledge to manage chemical waste not just safely, but also with a deep understanding of the underlying principles of laboratory and environmental stewardship.
Hazard Identification and Essential Risk Assessment
This compound is a substituted aromatic amine containing a halogen. While comprehensive toxicological data for this specific compound may be limited, its chemical structure necessitates a cautious approach based on its classification.
-
Halogenated Organic Compound: The presence of a carbon-bromine bond classifies it as a halogenated organic compound. This is the single most important factor for its waste segregation, as halogenated waste streams are typically managed via specific high-temperature incineration processes to prevent the formation of toxic byproducts.[1][2] Mixing this waste with non-halogenated solvents can lead to regulatory non-compliance and significantly increased disposal costs.[3]
-
Aromatic Amine: Aromatic amines as a class are known for potential toxicity, with some being recognized as carcinogens.[4] They can be readily absorbed through the skin, and exposure may cause irritation to the skin, eyes, and respiratory system.[4][5][6]
Therefore, all handling and disposal operations must be conducted under the assumption that this compound is a hazardous substance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date hazard information before beginning any work.
The Regulatory Landscape: Generator Responsibilities
In the United States, the management of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] As the generator of the waste, you and your institution are legally responsible for its safe management from creation to final disposal.
Key responsibilities include:
-
Hazardous Waste Determination: The generator must correctly classify the waste. This compound is a hazardous waste due to its chemical properties.[5]
-
Proper Management: This includes using appropriate containers, correct labeling, and storing the waste in designated areas.[8][9]
-
Compliance with Generator Status: Your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator) dictates the total amount of hazardous waste that can be stored on-site and for how long.[8][10]
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures safety and regulatory compliance throughout the disposal process.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Characterization and Segregation This is a critical control point.
-
Designate as Halogenated Organic Waste: Due to the bromine atom, this waste must only be placed in a container designated for "Halogenated Organic Waste."[2][11]
-
Avoid Co-mingling: Never mix this waste with non-halogenated solvents (like acetone, ethanol, hexane), acids, bases, or aqueous waste.[2][3] Incompatible mixtures can cause dangerous chemical reactions or violate disposal regulations.[9]
Step 3: Container Selection and Management
-
Choose a Compatible Container: Use a clean, sturdy, chemically resistant container with a tightly sealing screw cap.[9][11] Glass or an appropriate type of plastic are common. Avoid using metal containers for any acidic waste streams and do not use food containers.[7][9]
-
Keep Containers Closed: The waste container must remain closed at all times, except when you are actively adding waste.[9][11] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Use Secondary Containment: Place the liquid waste container inside a larger, chemically resistant tray or tub to contain any potential leaks or spills.[12]
Step 4: Labeling the Waste Container Proper labeling is a regulatory requirement and essential for safety.
-
Label Before Use: Affix the label to the container before adding the first drop of waste.[11]
-
Required Information: The label must clearly state:
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
-
Store at or Near the Point of Generation: The labeled, closed container should be kept in a designated SAA within the laboratory where the waste is generated.[8][9]
-
Follow Volume Limits: An SAA can accumulate up to 55 gallons of a single hazardous waste stream.[10][13]
-
Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[7]
Step 6: Arranging for Final Disposal
-
Contact EHS: Once the container is full or your experiment is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.
-
Professional Disposal: Your EHS department will consolidate waste and transfer it to a licensed hazardous waste disposal vendor, ensuring it is transported and disposed of in compliance with all federal and state regulations.[5][7]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling this compound waste.
Summary of Disposal Procedures
For quick reference, the key operational parameters are summarized below.
| Parameter | Requirement | Rationale |
| Waste Category | Halogenated Organic Waste | Presence of a carbon-bromine bond; requires specific disposal methods like incineration.[2] |
| Container Type | Chemically resistant (e.g., glass) with a secure screw cap. | To prevent leaks, degradation of the container, and release of vapors.[9][11] |
| Labeling | Must include "Hazardous Waste," full chemical name(s), and hazard warning. | Ensures regulatory compliance and informs personnel of the contents and dangers.[8][10] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | To manage waste safely at the point of generation and contain potential spills.[9][12] |
| Prohibited Actions | Do not dispose down the drain. Do not mix with other waste categories. Do not leave containers open. | To prevent environmental contamination, dangerous reactions, and exposure to hazardous vapors.[3][5][9] |
Spill & Decontamination Procedures
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite). Do not use combustible materials like paper towels on a large spill.
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a designated hazardous waste container, properly labeled for disposal.[5]
For Empty Containers:
-
The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[12]
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[12] After thorough rinsing and air-drying, deface the label and dispose of the container according to your institution's policy.
By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society.
- Safety Data Sheet - Ethyl 3-bromobenzoate. (2009). Fisher Scientific.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Electronic Code of Federal Regulations (eCFR).
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Hazardous Waste Segregation. (2016). Bucknell University.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
- Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
- Safety Data Sheet - 2-Bromobenzylamine hydrochloride. (2025). Thermo Fisher Scientific.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety.
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling N-Ethyl-3-bromobenzylamine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Ensuring the safety of laboratory personnel is paramount in this pursuit. This guide provides essential, immediate safety and logistical information for handling N-Ethyl-3-bromobenzylamine (CAS No. 90389-91-6), a substituted benzylamine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following protocols are synthesized from data on structurally similar compounds, such as Ethyl 3-bromobenzoate, and established best practices for handling halogenated organic compounds and amines.[1][2][3] This approach ensures a conservative and robust safety framework.
Hazard Assessment and Risk Mitigation
-
Skin and Eye Irritation: Similar to other benzylamines and halogenated organics, it is prudent to assume the compound is irritating to the eyes, skin, and respiratory system.[1]
-
Inhalation Toxicity: Vapors or aerosols may be harmful if inhaled, potentially causing respiratory tract irritation.[1]
-
Dermal Absorption: The possibility of absorption through the skin should be considered, necessitating robust skin protection.
-
Environmental Hazard: Halogenated organic compounds should not be released into the environment.[1]
Given these potential hazards, a stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory to create a self-validating system of safety.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling this compound. The rationale behind each selection is to provide a multi-layered defense against potential exposure.
| PPE Category | Item | Specification | Rationale & Best Practices |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2] | Protects eyes from splashes and potential vapors. A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a high splash risk. |
| Skin & Body Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Inspect for tears or degradation before each use and replace frequently. | Provides a primary barrier against skin contact. Double-gloving is recommended for extended handling periods. |
| Laboratory Coat | Long-sleeved, properly fitting lab coat made of a chemically resistant material. | Protects skin and personal clothing from accidental spills and contamination. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be conducted within a certified chemical fume hood.[3] | Minimizes the inhalation of vapors or aerosols. Ensure the fume hood has adequate flow and is functioning correctly before starting work. |
| Respirator | A NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup or if a fume hood is not available. | This should be a secondary control measure. Proper fit testing and training are required for respirator use. |
Operational Plan: From Preparation to Disposal
A systematic workflow is critical for minimizing exposure and ensuring a safe working environment.
Step-by-Step Handling Procedure:
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment.
-
Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.
-
PPE Donning: Put on all required PPE as specified in the table above.
-
Chemical Handling:
-
Carefully open the container within the fume hood.
-
Use appropriate tools (spatula, pipette) to transfer the chemical, avoiding the generation of dust or aerosols.
-
Keep the container tightly sealed when not in use.[1]
-
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4][5] Seek immediate medical attention.
-
Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[1][4]
-
Spill Response:
-
Minor Spill (inside a fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Major Spill: Evacuate the immediate area and alert colleagues. If safe to do so, increase ventilation. Follow your institution's emergency spill response protocol.
-
Proper waste segregation and disposal are critical for environmental protection and regulatory compliance.
-
Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including contaminated PPE and absorbent materials, must be collected in a designated, labeled hazardous waste container for halogenated organic waste.[6][7][8]
-
Incompatible Materials: Keep away from strong oxidizing agents.[1]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste," listing "Halogenated Organic Waste" and the specific chemical name.[7]
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9]
Workflow and Safety Logic
The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety protocols at each stage.
Caption: Workflow for Safe Handling of this compound.
By adhering to these detailed protocols, researchers can confidently handle this compound while upholding the highest standards of laboratory safety, ensuring both personal well-being and the integrity of their scientific work.
References
- Hazardous Waste Segregation. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- 7.2 Organic Solvents. (n.d.). Cornell EHS.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency.
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (n.d.). Benchchem.
- Section 3: Emergency Procedures. (n.d.). Princeton EHS.
- Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide. (n.d.). Benchchem.
- Personal protective equipment for handling Benzyl-PEG7-acid. (n.d.). Benchchem.
- Emergency Response Guide for Laboratories. (n.d.).
- Personal Protective Equipment. (2025, September 12). US EPA.
- Emergency Procedures for Incidents Involving Chemicals. (n.d.). Research Safety.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
